molecular formula C8H10N2O3 B161969 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid CAS No. 129053-84-5

3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid

Cat. No.: B161969
CAS No.: 129053-84-5
M. Wt: 182.18 g/mol
InChI Key: WRPNGIQRAJOIRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid is a pyrrole-derivative compound of interest in biochemical and pharmacological research. The pyrrole ring is a fundamental scaffold in medicinal chemistry, found in a wide range of biologically active molecules and natural products . Compounds featuring the pyrrole heterocycle are extensively studied for their potential antibacterial, anticancer, and antidiabetic activities, making them valuable tools in drug discovery . Furthermore, pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which share structural similarities with this compound, are known to originate from natural sources such as fungi and plants and have demonstrated various physiological activities . This specific molecule, which conjugates a pyrrole ring with an amino acid linker, serves as a specialized building block for researchers developing novel compounds and probing structure-activity relationships.

Properties

IUPAC Name

3-(1H-pyrrole-2-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-7(12)3-5-10-8(13)6-2-1-4-9-6/h1-2,4,9H,3,5H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPNGIQRAJOIRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578881
Record name N-(1H-Pyrrole-2-carbonyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129053-84-5
Record name N-(1H-Pyrrol-2-ylcarbonyl)-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129053-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1H-Pyrrole-2-carbonyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid, a molecule of interest in medicinal chemistry. This document details the chemical properties, synthetic routes, experimental protocols, and potential biological significance of this compound.

Introduction

3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid (also known as 3-(1H-Pyrrole-2-carboxamido)propanoic acid) is a derivative of β-alanine and pyrrole-2-carboxylic acid. The pyrrole-2-carboxamide moiety is a key structural feature in various natural products and synthetic compounds with diverse biological activities. Notably, this scaffold is being explored for its potential as an antibacterial agent. For instance, derivatives of pyrrole-2-carboxamide have been identified as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), which is essential for the transport of mycolic acids in Mycobacterium tuberculosis.[1] This makes the synthesis of new pyrrole-2-carboxamide derivatives, such as the title compound, a significant area of research for the development of novel therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the starting materials and the final product is presented in Table 1.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number Melting Point (°C) Appearance
Pyrrole-2-carboxylic acidC₅H₅NO₂111.10634-97-9205-210White to off-white crystalline powder
β-AlanineC₃H₇NO₂89.09107-95-9207 (decomposes)White crystalline powder
3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid C₈H₁₀N₂O₃ 182.18 129053-84-5 149-151 White solid (predicted)

Synthetic Pathways

The synthesis of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid is primarily achieved through the formation of an amide bond between pyrrole-2-carboxylic acid and β-alanine. Two main strategies can be employed:

Strategy A: Direct Amide Coupling This approach involves the direct coupling of pyrrole-2-carboxylic acid and β-alanine using a suitable coupling agent. The carboxylic acid is first activated in situ to form a more reactive species, which then readily reacts with the amino group of β-alanine. Common coupling agents for this type of transformation include carbodiimides (e.g., DCC, EDC) often in the presence of an additive like HOBt or HOAt to suppress side reactions and racemization, or uronium/phosphonium-based reagents (e.g., HBTU, HATU, PyBOP).

Strategy B: Two-Step Synthesis via Esterification and Saponification This strategy involves the protection of the carboxylic acid of β-alanine as an ester (typically a methyl or ethyl ester) prior to the amide coupling reaction. The resulting β-alanine ester is then coupled with an activated form of pyrrole-2-carboxylic acid. The final step is the saponification (hydrolysis) of the ester to yield the desired carboxylic acid. A known method for a similar compound involves the use of 2-trichloroacetylpyrrole as the activated acylating agent for the β-alanine methyl ester, followed by saponification, which has been reported to produce the corresponding product in high yield (85.4%).[2]

The following experimental protocol will detail the two-step synthesis (Strategy B), as it is well-precedented for this class of compounds.

Experimental Protocols

4.1. Synthesis of β-Alanine Methyl Ester Hydrochloride

  • Materials: β-Alanine, Methanol (anhydrous), Thionyl chloride (SOCl₂)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend β-alanine (1.0 eq) in anhydrous methanol (10 mL per gram of β-alanine).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting white solid, β-alanine methyl ester hydrochloride, can be used in the next step without further purification.

4.2. Synthesis of Methyl 3-[(1H-Pyrrole-2-carbonyl)-amino]propionate

  • Materials: Pyrrole-2-carboxylic acid, Oxalyl chloride, Dichloromethane (DCM, anhydrous), β-Alanine methyl ester hydrochloride, Triethylamine (TEA)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyrrole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (15 mL per gram of acid).

    • Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

    • Cool the suspension to 0 °C and slowly add oxalyl chloride (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude pyrrole-2-carbonyl chloride.

    • In a separate flask, dissolve β-alanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

    • Add triethylamine (2.2 eq) dropwise to the β-alanine methyl ester hydrochloride solution.

    • Dissolve the crude pyrrole-2-carbonyl chloride in anhydrous dichloromethane and add it dropwise to the β-alanine methyl ester solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford methyl 3-[(1H-pyrrole-2-carbonyl)-amino]propionate.

4.3. Synthesis of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid

  • Materials: Methyl 3-[(1H-pyrrole-2-carbonyl)-amino]propionate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water

  • Procedure:

    • Dissolve methyl 3-[(1H-pyrrole-2-carbonyl)-amino]propionate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield 3-[(1H-pyrrole-2-carbonyl)-amino]propionic acid.

Visualizations

5.1. Synthetic Workflow

Synthesis_Workflow Pyrrole_acid Pyrrole-2-carboxylic acid Pyrrole_acyl_chloride Pyrrole-2-carbonyl chloride Pyrrole_acid->Pyrrole_acyl_chloride (COCl)₂, cat. DMF beta_Alanine β-Alanine beta_Alanine_ester β-Alanine methyl ester beta_Alanine->beta_Alanine_ester SOCl₂, MeOH Coupled_ester Methyl 3-[(1H-Pyrrole-2-carbonyl) -amino]propionate beta_Alanine_ester->Coupled_ester TEA, DCM Pyrrole_acyl_chloride->Coupled_ester Final_product 3-[(1H-Pyrrole-2-carbonyl) -amino]propionic acid Coupled_ester->Final_product LiOH, THF/H₂O

Caption: Synthetic scheme for 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid.

5.2. Potential Biological Pathway: Inhibition of MmpL3

MmpL3_Inhibition cluster_membrane Cell Membrane Mycolic_acid_synthesis Mycolic Acid Synthesis (Cytoplasm) TMM Trehalose Monomycolate (TMM) Mycolic_acid_synthesis->TMM Formation MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Cell_wall Mycolic Acid Layer (Cell Wall) MmpL3->Cell_wall Translocation to Periplasm and incorporation Periplasm Periplasm Pyrrole_carboxamide 3-[(1H-Pyrrole-2-carbonyl) -amino]propionic acid (or derivative) Pyrrole_carboxamide->MmpL3 Inhibition

Caption: Inhibition of MmpL3-mediated mycolic acid transport.

Conclusion

The synthesis of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid can be reliably achieved through standard organic chemistry methodologies, particularly via amide bond formation. The detailed protocol provided in this guide, based on established precedents, offers a clear pathway for its preparation. Given the emerging interest in pyrrole-2-carboxamides as potential therapeutic agents, particularly in the context of antibacterial drug discovery, the synthesis and further biological evaluation of this and related compounds are of significant value to the scientific community. This guide serves as a foundational resource for researchers aiming to explore the chemical and biological landscape of this promising class of molecules.

References

An In-Depth Technical Guide to the Preparation of 3-(1H-Pyrrole-2-carboxamido)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 3-(1H-Pyrrole-2-carboxamido)propanoic acid, a molecule of interest in medicinal chemistry and drug development. The described methodology is a robust two-step process commencing with an amide coupling reaction between pyrrole-2-carboxylic acid and a β-alanine ester, followed by a saponification reaction to yield the final product. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and a hypothetical biological signaling pathway to illustrate potential mechanisms of action for pyrrole carboxamide derivatives.

Introduction

Pyrrole carboxamides are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. These activities include but are not limited to anticancer, antibacterial, antifungal, and anti-inflammatory properties. The pyrrole moiety, a five-membered aromatic heterocycle containing a nitrogen atom, serves as a versatile scaffold in the design of novel therapeutic agents. The amide linkage provides structural rigidity and the capacity for hydrogen bonding, which is crucial for molecular recognition and interaction with biological targets.

This guide focuses on the preparation of a specific pyrrole carboxamide derivative, 3-(1H-Pyrrole-2-carboxamido)propanoic acid. The synthesis involves the formation of an amide bond between pyrrole-2-carboxylic acid and the amino group of β-alanine, a naturally occurring beta-amino acid. The inclusion of the propanoic acid functional group can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.

Synthetic Pathway Overview

The synthesis of 3-(1H-Pyrrole-2-carboxamido)propanoic acid is achieved through a two-step process:

  • Amide Coupling: Reaction of pyrrole-2-carboxylic acid with methyl 3-aminopropanoate hydrochloride in the presence of coupling agents to form methyl 3-(1H-pyrrole-2-carboxamido)propanoate.

  • Saponification: Hydrolysis of the methyl ester intermediate to the corresponding carboxylic acid, yielding the final product.

Synthesis_Pathway Pyrrole_acid Pyrrole-2-carboxylic acid Intermediate Methyl 3-(1H-pyrrole-2-carboxamido)propanoate Pyrrole_acid->Intermediate EDCI, HOBt, DIPEA, DMF Beta_alanine_ester Methyl 3-aminopropanoate HCl Beta_alanine_ester->Intermediate Final_product 3-(1H-Pyrrole-2-carboxamido)propanoic acid Intermediate->Final_product NaOH, H2O/MeOH

Caption: Synthetic route for 3-(1H-Pyrrole-2-carboxamido)propanoic acid.

Experimental Protocols

Step 1: Synthesis of Methyl 3-(1H-pyrrole-2-carboxamido)propanoate

Materials:

  • Pyrrole-2-carboxylic acid

  • Methyl 3-aminopropanoate hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add EDCI (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl 3-aminopropanoate hydrochloride (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Continue stirring the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-(1H-Pyrrole-2-carboxamido)propanoic acid

Materials:

  • Methyl 3-(1H-pyrrole-2-carboxamido)propanoate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl 3-(1H-pyrrole-2-carboxamido)propanoate (1.0 eq) in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (2.0 eq) in water.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Pyrrole-2-carboxylic acidC5H5NO2111.10White solid
Methyl 3-aminopropanoate hydrochlorideC4H10ClNO2139.58White solid
Methyl 3-(1H-pyrrole-2-carboxamido)propanoateC9H12N2O3196.20Off-white solid
3-(1H-Pyrrole-2-carboxamido)propanoic acidC8H10N2O3182.18White solid

Table 1: Physicochemical Properties of Reactants, Intermediate, and Final Product.

StepReactantProductTypical Yield (%)
1Pyrrole-2-carboxylic acidMethyl 3-(1H-pyrrole-2-carboxamido)propanoate75-85
2Methyl 3-(1H-pyrrole-2-carboxamido)propanoate3-(1H-Pyrrole-2-carboxamido)propanoic acid85-95

Table 2: Typical Reaction Yields.

Characterization Data (Predicted)

Methyl 3-(1H-pyrrole-2-carboxamido)propanoate:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.5 (br s, 1H, NH-pyrrole), 6.8 (m, 1H, pyrrole-H), 6.5 (m, 1H, NH-amide), 6.2 (m, 1H, pyrrole-H), 6.1 (m, 1H, pyrrole-H), 3.7 (s, 3H, OCH₃), 3.6 (q, J=6.4 Hz, 2H, CH₂-N), 2.6 (t, J=6.4 Hz, 2H, CH₂-CO).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 173.0, 162.5, 125.0, 122.0, 110.0, 108.5, 52.0, 36.0, 34.0.

  • IR (KBr, cm⁻¹): 3300 (N-H stretch), 1735 (C=O ester), 1640 (C=O amide I), 1550 (N-H bend, amide II).

  • MS (ESI): m/z 197.1 [M+H]⁺.

3-(1H-Pyrrole-2-carboxamido)propanoic acid:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.1 (br s, 1H, COOH), 11.4 (br s, 1H, NH-pyrrole), 8.1 (t, J=5.6 Hz, 1H, NH-amide), 6.8 (m, 1H, pyrrole-H), 6.7 (m, 1H, pyrrole-H), 6.0 (m, 1H, pyrrole-H), 3.4 (q, J=6.8 Hz, 2H, CH₂-N), 2.5 (t, J=6.8 Hz, 2H, CH₂-CO).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 173.5, 161.0, 125.5, 121.0, 109.5, 107.0, 35.5, 34.5.

  • IR (KBr, cm⁻¹): 3400-2500 (O-H stretch, carboxylic acid), 3300 (N-H stretch), 1700 (C=O carboxylic acid), 1630 (C=O amide I), 1555 (N-H bend, amide II).

  • MS (ESI): m/z 183.1 [M+H]⁺.

Potential Biological Significance and Signaling Pathway

While the specific biological activity of 3-(1H-Pyrrole-2-carboxamido)propanoic acid is not extensively documented, many pyrrole carboxamide derivatives have been reported to exhibit inhibitory activity against various enzymes and receptors. For instance, some derivatives act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Below is a hypothetical signaling pathway diagram illustrating how a pyrrole carboxamide derivative might act as a kinase inhibitor, a common mechanism of action for this class of compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Pyrrole_Carboxamide 3-(1H-Pyrrole-2-carboxamido)propanoic acid Pyrrole_Carboxamide->Kinase_A Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrrole carboxamide derivative.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of 3-(1H-Pyrrole-2-carboxamido)propanoic acid. The described two-step protocol, involving amide coupling and saponification, is an efficient method for obtaining this compound. The provided data and visualizations are intended to support researchers and scientists in the fields of chemical synthesis and drug development in their efforts to explore the potential of novel pyrrole carboxamide derivatives as therapeutic agents. Further studies are warranted to elucidate the specific biological targets and mechanisms of action of this and related compounds.

An In-depth Technical Guide to the Chemical Properties of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid is a molecule of significant interest within the fields of medicinal chemistry and drug discovery. Its structure, incorporating a pyrrole ring linked to a propionic acid moiety via an amide bond, presents a versatile scaffold for the development of novel therapeutic agents. The pyrrole nucleus is a common feature in numerous biologically active natural products and synthetic compounds, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the known and predicted chemical properties of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid, along with detailed experimental protocols and logical workflows to facilitate further research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid is presented in the table below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models and should be confirmed through empirical testing.

PropertyValueSource
IUPAC Name 3-(1H-Pyrrole-2-carboxamido)propanoic acidN/A
Synonyms N-(1H-Pyrrol-2-ylcarbonyl)-β-alanine, 3-(1H-pyrrole-2-carbonylamino)propanoic acid[6]
CAS Number 129053-84-5[6]
Molecular Formula C₈H₁₀N₂O₃[6]
Molecular Weight 182.18 g/mol [6]
Melting Point 149-151 °C[6]
Boiling Point (Predicted) 557.1 ± 30.0 °C[6]
Density (Predicted) 1.342 ± 0.06 g/cm³[6]
pKa (Predicted) 4.37 ± 0.10[6]
LogP (Predicted) Not availableN/A
Appearance Solid (predicted)N/A
Solubility Soluble in water, alcohol, and other organic solvents (inferred from propionic acid).[7]N/A

Synthesis and Purification

The synthesis of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid can be achieved through a standard amide coupling reaction between 1H-pyrrole-2-carboxylic acid and β-alanine. Various coupling reagents can be employed to facilitate this reaction.

General Synthesis Workflow

Synthesis Workflow 1H-pyrrole-2-carboxylic_acid 1H-pyrrole-2-carboxylic acid Reaction Amide Coupling Reaction 1H-pyrrole-2-carboxylic_acid->Reaction beta-alanine β-alanine beta-alanine->Reaction Coupling_Reagent Coupling Reagent (e.g., HBTU, TiCl4) Coupling_Reagent->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., MeCN, Pyridine) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Final_Product 3-[(1H-Pyrrole-2-carbonyl)- amino]propionic acid Purification->Final_Product

Caption: General workflow for the synthesis of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid.

Detailed Experimental Protocol (Adapted from General Amidation Procedures)

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.[8][9]

Materials:

  • 1H-pyrrole-2-carboxylic acid (1.0 eq)

  • β-alanine (1.0 eq)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Acetonitrile (MeCN) or other suitable aprotic solvent

  • Ethyl acetate (for extraction)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-pyrrole-2-carboxylic acid (1.0 eq) in acetonitrile, add β-alanine (1.0 eq), HBTU (1.1 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid.

Reactivity and Stability

The chemical reactivity of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid is dictated by its constituent functional groups: the pyrrole ring, the amide linkage, and the carboxylic acid.

  • Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system susceptible to electrophilic substitution reactions.[3]

  • Amide Bond: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions, particularly at elevated temperatures.[10]

  • Carboxylic Acid: The carboxylic acid moiety can undergo typical reactions such as esterification, conversion to acid chlorides, and reduction.

The stability of N-acyl amino acids can be influenced by the nature of the acyl group. Electron-rich aromatic acyl groups can sometimes lead to instability of remote amide bonds under acidic conditions.[10]

Potential Biological Activity and Signaling Pathways

Postulated Biological Activities

Based on the extensive literature on pyrrole derivatives, 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid and its analogs could be investigated for the following activities:

  • Anticancer: Many pyrrole-containing compounds exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation, angiogenesis, and apoptosis.[1]

  • Antimicrobial: The pyrrole moiety is present in several natural and synthetic compounds with potent antibacterial and antifungal activities.[3]

  • Antiviral: Certain pyrrole derivatives have shown promise as antiviral agents.[4]

  • Anti-inflammatory: Some pyrrole compounds act as inhibitors of inflammatory mediators like cyclooxygenase (COX) enzymes.[5]

Hypothetical Target Interaction and Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action, where a pyrrole-containing compound acts as a kinase inhibitor, a common mode of action for such molecules in cancer therapy.

Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor (e.g., VEGFR-2) Kinase_Domain Kinase Domain Receptor->Kinase_Domain Phosphorylation Phosphorylation Kinase_Domain->Phosphorylation ATP ATP ATP->Kinase_Domain Substrate Substrate Protein Substrate->Phosphorylation Downstream_Signaling Downstream Signaling (Proliferation, Angiogenesis) Phosphorylation->Downstream_Signaling Cellular_Response Tumor Growth Downstream_Signaling->Cellular_Response Inhibitor 3-[(1H-Pyrrole-2-carbonyl)- amino]propionic acid (Hypothetical Inhibitor) Inhibitor->Kinase_Domain Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Characterization and Analysis

The structural elucidation and purity assessment of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid would typically involve the following analytical techniques:

Analytical Workflow

Analytical_Workflow Synthesized_Product Synthesized Product Purity_Assessment Purity Assessment Synthesized_Product->Purity_Assessment TLC Thin-Layer Chromatography (TLC) Purity_Assessment->TLC HPLC High-Performance Liquid Chromatography (HPLC) Purity_Assessment->HPLC Structural_Elucidation Structural Elucidation TLC->Structural_Elucidation HPLC->Structural_Elucidation NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry (MS) Structural_Elucidation->MS IR Infrared Spectroscopy (IR) Structural_Elucidation->IR Final_Characterization Complete Characterization NMR->Final_Characterization MS->Final_Characterization IR->Final_Characterization

References

An In-Depth Technical Guide on the Biological Activity of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is a hypothetical exploration of the potential biological activity of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine. As of the latest literature review, no specific experimental data on the biological activity of this compound has been published. The information presented herein is extrapolated from the known biological activities of structurally related compounds, namely pyrrole-2-carboxamide derivatives and N-acyl-β-alanine analogs. This document is intended to serve as a theoretical framework to guide future research and should not be interpreted as a summary of established factual data.

Introduction

N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine is a novel chemical entity that incorporates two key structural motifs: a pyrrole-2-carboxamide core and a β-alanine tail. The pyrrole ring and its derivatives are known to be versatile pharmacophores present in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The pyrrole-2-carboxamide moiety, in particular, is a core skeleton in molecules with diverse biological functions such as antibacterial, antifungal, and anticancer activities.[2] Similarly, N-acyl amino acids are an important class of endogenous signaling molecules, with some exhibiting antiproliferative and neuroprotective effects.[3] This guide will explore the hypothetical biological activity of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine, focusing on its potential as an anticancer agent, a plausible area of activity given its structural components.

Hypothetical Biological Activity: Anticancer Properties

Based on the established anticancer activities of various pyrrole derivatives and certain N-acyl amino acids, it is hypothesized that N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine may exhibit cytotoxic effects against cancer cell lines.[4][5] The proposed mechanism of action could involve the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases or topoisomerases, or the induction of apoptosis through various signaling pathways.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data for the biological activity of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine, designated as Compound X, against a panel of human cancer cell lines. These values are for illustrative purposes to guide potential experimental design.

Table 1: Hypothetical In Vitro Cytotoxicity of Compound X

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma5.2
HepG2Hepatocellular Carcinoma8.9
A549Lung Carcinoma12.5
HCT116Colon Carcinoma7.8
PC-3Prostate Adenocarcinoma15.1

Table 2: Hypothetical Enzyme Inhibition Profile of Compound X

Enzyme TargetAssay TypeIC₅₀ (µM)
Cyclooxygenase-2 (COX-2)Cell-free enzymatic assay1.5
DNA Topoisomerase IDNA relaxation assay10.3
Mitogen-activated protein kinase 1 (MEK1)Kinase activity assay22.7

Experimental Protocols

Detailed methodologies for key experiments to evaluate the hypothetical anticancer activity of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine are provided below.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549, HCT116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The compound is dissolved in DMSO to create a stock solution and then serially diluted in culture media to achieve final concentrations ranging from 0.1 to 100 µM. The cells are treated with these dilutions for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]

Cyclooxygenase (COX-2) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of the compound against the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable assay buffer.

  • Inhibitor Incubation: The compound is pre-incubated with the COX-2 enzyme in the assay buffer for 15 minutes at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a specified time, and the production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence of the compound to the vehicle control. The IC₅₀ value is determined from a dose-response curve.[6]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to investigate whether the compound induces apoptosis in cancer cells.

  • Cell Treatment: Cancer cells are treated with the compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells is quantified and compared to the untreated control.[7]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that could be modulated by N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine and a general workflow for its biological evaluation.

cluster_0 Hypothetical Signaling Pathway Compound N-(1H-pyrrol-2-ylcarbonyl) -β-Alanine COX2 COX-2 Compound->COX2 Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Proliferation Prostaglandins->Inflammation Promotion

Caption: Hypothetical inhibition of the COX-2 pathway by N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine.

cluster_1 Experimental Workflow for Biological Evaluation Synthesis Compound Synthesis & Characterization InVitro In Vitro Screening (Cytotoxicity Assays) Synthesis->InVitro Mechanism Mechanism of Action Studies (Enzyme Inhibition, Apoptosis) InVitro->Mechanism InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo Lead Lead Optimization InVivo->Lead

Caption: General workflow for the biological evaluation of a novel anticancer compound.

References

Spectral Data Analysis of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid, a molecule of interest in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the structural elucidation, purity assessment, and characterization of this compound and its derivatives.

Summary of Spectral Data

The spectral data for 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid is summarized in the tables below. It is important to note that while direct spectral data for this specific molecule is not widely published, the presented data is a combination of reported values for closely related structures and expected values based on the analysis of its constituent functional groups.

Table 1: 1H NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5 - 12.0br s1HCOOH
~8.0 - 9.0br s1HNH (amide)
~6.8 - 7.0m1HPyrrole H5
~6.5 - 6.7m1HPyrrole H3
~6.0 - 6.2m1HPyrrole H4
~3.5 - 3.7t2H-CH2-NH-
~2.5 - 2.7t2H-CH2-COOH

Predicted data is based on analogous structures and general chemical shift principles.

Table 2: 13C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmAssignment
~175C=O (Carboxylic Acid)
~165C=O (Amide)
~125C2 (Pyrrole)
~120C5 (Pyrrole)
~110C3 (Pyrrole)
~108C4 (Pyrrole)
~35-CH2-NH-
~34-CH2-COOH

Predicted data is based on analogous structures and general chemical shift principles.

Table 3: IR Spectral Data
Frequency (cm-1)IntensityAssignment
3400 - 3200Strong, BroadN-H Stretch (Pyrrole, Amide)
3300 - 2500Strong, Very BroadO-H Stretch (Carboxylic Acid)
~1710StrongC=O Stretch (Carboxylic Acid)
~1640StrongC=O Stretch (Amide I)
~1550MediumN-H Bend (Amide II)
~1450MediumC-N Stretch

Data is based on characteristic vibrational frequencies for the functional groups present.

Table 4: Mass Spectrometry Data
m/zInterpretation
182.07[M]+ (Molecular Ion)
165.07[M-OH]+
137.06[M-COOH]+
94.04[C5H4NO]+ (Pyrrole-2-carbonyl fragment)

Fragmentation pattern is predicted based on the structure of the molecule.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid is dissolved in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., NH and OH).

  • Data Acquisition:

    • 1H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T1) is necessary.

    • 13C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. Key parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans is required compared to 1H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm-1. A background spectrum of the clean ATR crystal is collected prior to the sample measurement and automatically subtracted.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm-1).

Mass Spectrometry (MS)

Mass spectra are generally acquired using a mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

  • Data Acquisition: The sample solution is infused into the ESI source. The analysis can be performed in either positive or negative ion mode. For this molecule, positive ion mode is often suitable for observing the protonated molecule [M+H]+.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are determined. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral characterization of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Compound purification Purification synthesis->purification nmr NMR (1H, 13C) purification->nmr ir IR (FTIR-ATR) purification->ir ms MS (ESI) purification->ms structure Structural Elucidation nmr->structure ir->structure ms->structure purity Purity Assessment structure->purity

Caption: Workflow for the synthesis, purification, and spectral analysis of the target compound.

Logical Relationship of Spectral Data to Molecular Structure

This diagram shows how the different spectroscopic techniques probe specific parts of the 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid molecule.

logical_relationship cluster_molecule 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid cluster_techniques Spectroscopic Techniques pyrrole Pyrrole Ring amide Amide Linkage propionic_acid Propionic Acid Chain nmr NMR nmr->pyrrole Proton & Carbon Environment nmr->propionic_acid Proton & Carbon Environment ir IR ir->amide C=O, N-H Vibrations ir->propionic_acid C=O, O-H Vibrations ms MS ms->pyrrole Fragmentation Pattern ms->propionic_acid Molecular Ion & Fragmentation

Caption: Relationship between spectral techniques and the molecular structure being analyzed.

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compounds incorporating a 1,2,4-triazole moiety are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties[1][2][3]. The inclusion of a 4-chlorophenyl group often enhances the lipophilicity and metabolic stability of drug candidates. This guide outlines a plausible synthetic route and expected analytical characterization for the novel tertiary alcohol, 1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)cyclohexan-1-ol.

Synthetic Pathway

The proposed synthesis involves a multi-step process starting from 4-(4-chlorophenyl)cyclohexan-1-one. The key steps include the introduction of the triazole moiety via nucleophilic substitution followed by the addition of a Grignard reagent to the ketone to form the tertiary alcohol.

Synthesis_Workflow A 4-(4-chlorophenyl)cyclohexan-1-one B Reaction with (chloromethyl)lithium A->B 1. CH2ClLi 2. THF C 1-((4-chlorophenyl)cyclohexyl)oxirane B->C Intramolecular cyclization D Reaction with 1H-1,2,4-triazole C->D 1. NaH 2. DMF E 1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)cyclohexan-1-ol D->E Workup

Caption: Proposed synthetic workflow for 1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)cyclohexan-1-ol.

Experimental Protocol

Step 1: Synthesis of 1-((4-chlorophenyl)cyclohexyl)oxirane

  • To a solution of 4-(4-chlorophenyl)cyclohexan-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of (chloromethyl)lithium (1.1 eq) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)cyclohexan-1-ol

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous dimethylformamide (DMF), add 1H-1,2,4-triazole (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Add a solution of 1-((4-chlorophenyl)cyclohexyl)oxirane (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Characterization

The structure of the final compound would be confirmed using various spectroscopic techniques. The expected data, based on analogous compounds, are summarized below.

Spectroscopic Data
Technique Expected Data
¹H NMR δ (ppm): 1.50-2.00 (m, 8H, cyclohexyl-H), 2.50 (s, 1H, -OH), 4.20 (s, 2H, -CH₂-triazole), 7.30 (d, J = 8.5 Hz, 2H, Ar-H), 7.40 (d, J = 8.5 Hz, 2H, Ar-H), 7.90 (s, 1H, triazole-H), 8.20 (s, 1H, triazole-H).
¹³C NMR δ (ppm): 25.0, 35.0 (cyclohexyl-C), 55.0 (-CH₂-triazole), 75.0 (C-OH), 128.0, 129.0, 133.0, 145.0 (Ar-C), 148.0, 152.0 (triazole-C).
IR (KBr) ν (cm⁻¹): 3400-3200 (O-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600 (C=C stretch), 1500 (N-H bend), 1100 (C-O stretch), 830 (p-substituted benzene).
Mass Spec (ESI) m/z: [M+H]⁺ calculated for C₁₅H₁₈ClN₃O.

Potential Biological Activity and Signaling Pathway

Derivatives of 1,2,4-triazole are well-established as potent antifungal agents. Their mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.

Antifungal_Mechanism cluster_fungus Fungal Cell cluster_drug Triazole Antifungal A Lanosterol B Lanosterol 14α-demethylase (Cytochrome P450) A->B C Ergosterol B->C E Disrupted Membrane Integrity B->E D Fungal Cell Membrane C->D Incorporation Drug 1-(4-chlorophenyl)-4-(1H-1,2,4-triazol- 1-ylmethyl)cyclohexan-1-ol Drug->B Inhibition

Caption: Putative mechanism of action for triazole-based antifungal agents.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthetic route and the expected analytical characterization of 1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)cyclohexan-1-ol. The outlined methodologies and predictive data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. Further investigation into the biological activities of this and related compounds is warranted to explore their therapeutic potential.

References

An In-depth Technical Guide to the Physical Properties of 3-(1H-Pyrrole-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-Pyrrole-2-carboxamido)propanoic acid is a molecule of interest within the broader class of pyrrole-containing compounds, which are recognized for their diverse biological activities. The pyrrole-2-carboxamide scaffold is a key pharmacophore in numerous natural products and synthetic molecules with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-(1H-Pyrrole-2-carboxamido)propanoic acid, detailed experimental protocols for their determination, and a conceptual framework for its involvement in drug discovery workflows.

Chemical Structure and Properties

The fundamental physical and chemical characteristics of 3-(1H-Pyrrole-2-carboxamido)propanoic acid are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1]
CAS Number 129053-84-5[1]
Melting Point 149-151 °C[1]
Boiling Point (Predicted) 557.1 ± 30.0 °C[1]
pKa (Predicted) 4.37 ± 0.10[1]
Solubility Data not available. Expected to have some solubility in polar organic solvents and aqueous bases.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are generalized and may require optimization based on available instrumentation and sample purity.

Synthesis of 3-(1H-Pyrrole-2-carboxamido)propanoic acid

A representative synthetic route can be adapted from the synthesis of similar compounds, such as 3-(4-Bromo-1H-pyrrole-2-carboxamido)propanoic acid. The general approach involves the condensation of a pyrrole-2-carboxylic acid derivative with a β-alanine ester, followed by saponification.

General Procedure:

  • Amide Coupling: Pyrrole-2-carboxylic acid is activated, for example, with a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or by conversion to its acid chloride. The activated pyrrole is then reacted with the methyl or ethyl ester of β-alanine in an appropriate solvent (e.g., dichloromethane or dimethylformamide) in the presence of a base (e.g., triethylamine or diisopropylethylamine) to form the corresponding ester of 3-(1H-Pyrrole-2-carboxamido)propanoic acid.

  • Saponification: The resulting ester is hydrolyzed to the carboxylic acid by treatment with a base, such as sodium hydroxide or lithium hydroxide, in a mixture of water and an organic solvent like methanol or tetrahydrofuran.

  • Acidification and Purification: The reaction mixture is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product, 3-(1H-Pyrrole-2-carboxamido)propanoic acid. The crude product can be purified by recrystallization from a suitable solvent system.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Protocol:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Determination of Solubility

Solubility provides insights into the polarity of the molecule and is critical for formulation and biological testing.

Protocol:

  • A small, accurately weighed amount of the compound (e.g., 1-5 mg) is added to a known volume of a solvent (e.g., 1 mL) in a vial.

  • The mixture is agitated (e.g., by vortexing or sonication) at a controlled temperature.

  • The solubility is determined by visual inspection for complete dissolution or by analytical techniques such as UV-spectroscopy or high-performance liquid chromatography (HPLC) to quantify the amount of dissolved solute.

  • This procedure is repeated with a range of solvents of varying polarity (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

Spectroscopic Analysis

Spectroscopic techniques are essential for structural elucidation and confirmation.

Protocol:

  • A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • The solution is transferred to an NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • The chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the molecular structure. For 3-(1H-Pyrrole-2-carboxamido)propanoic acid, one would expect to observe signals corresponding to the pyrrole ring protons, the methylene groups of the propanoic acid chain, the amide N-H proton, and the carboxylic acid O-H proton in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms.

Protocol:

  • A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or a spectrum is obtained directly from the solid using an attenuated total reflectance (ATR) accessory.

  • The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

  • The resulting spectrum is analyzed for characteristic absorption bands. For 3-(1H-Pyrrole-2-carboxamido)propanoic acid, key vibrational bands would include N-H stretching (pyrrole and amide), C=O stretching (amide and carboxylic acid), O-H stretching (carboxylic acid), and C-H stretching and bending vibrations.

Protocol:

  • A dilute solution of the sample is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • The mass-to-charge ratio (m/z) of the molecular ion is determined, providing the molecular weight of the compound.

  • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

  • Fragmentation patterns, obtained through tandem mass spectrometry (MS/MS), can provide further structural information.

Signaling Pathways and Experimental Workflows

While specific signaling pathways involving 3-(1H-Pyrrole-2-carboxamido)propanoic acid have not been explicitly detailed in the literature, the broader class of pyrrole-2-carboxamide derivatives has been extensively studied in drug discovery for various therapeutic areas. The following diagrams illustrate a conceptual experimental workflow for the discovery and validation of bioactive pyrrole compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening Biological Screening cluster_hit_validation Hit Validation & Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of 3-(1H-Pyrrole-2-carboxamido)propanoic acid and Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Library Compound Library Purification->Library HTS High-Throughput Screening (e.g., Enzyme Assays) Library->HTS Phenotypic Phenotypic Screening (e.g., Cell Viability) Library->Phenotypic Hit_ID Hit Identification HTS->Hit_ID Phenotypic->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADMET In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Opt->ADMET In_Vivo In vivo Efficacy (Animal Models) ADMET->In_Vivo

Caption: A typical drug discovery workflow for pyrrole-based compounds.

The diagram above illustrates a generalized workflow for the development of bioactive compounds like 3-(1H-Pyrrole-2-carboxamido)propanoic acid. This process begins with the synthesis and purification of a library of related compounds. These compounds then undergo high-throughput and/or phenotypic screening to identify "hits" with desired biological activity. Promising hits are further investigated through structure-activity relationship (SAR) studies to optimize their potency and selectivity, leading to the identification of lead compounds. These lead compounds are then subjected to preclinical studies to evaluate their pharmacokinetic and pharmacodynamic properties.

target_validation_workflow cluster_target_id Target Identification cluster_target_validation Target Validation Bioactive_Compound Bioactive Pyrrole Compound (e.g., 3-(1H-Pyrrole-2-carboxamido)propanoic acid) Affinity_Chromo Affinity Chromatography-Mass Spectrometry Bioactive_Compound->Affinity_Chromo Yeast_Hybrid Yeast Two-Hybrid Bioactive_Compound->Yeast_Hybrid Genetic_Screens Genetic Screens (e.g., CRISPR) Bioactive_Compound->Genetic_Screens Identified_Target Identified Protein Target(s) Affinity_Chromo->Identified_Target Yeast_Hybrid->Identified_Target Genetic_Screens->Identified_Target Biochemical_Assay In vitro Biochemical Assays (Enzyme Inhibition, Binding Affinity) Validated_Target Validated Therapeutic Target Biochemical_Assay->Validated_Target Cellular_Assay Cell-based Assays (Target Engagement, Downstream Signaling) Cellular_Assay->Validated_Target Knockdown Gene Knockdown/Knockout (siRNA, CRISPR) Knockdown->Validated_Target Identified_Target->Biochemical_Assay Identified_Target->Cellular_Assay Identified_Target->Knockdown

Caption: A workflow for identifying and validating the biological target of a bioactive pyrrole compound.

This second diagram outlines the process of identifying and validating the specific biological target of a bioactive compound. Initial target identification can be achieved through various methods such as affinity chromatography, yeast two-hybrid screens, or genetic screening. Once potential targets are identified, they must be validated through further experimentation. This includes in vitro biochemical assays to confirm direct interaction and functional modulation, as well as cell-based assays to demonstrate target engagement and effects on downstream signaling pathways within a cellular context. Genetic approaches like gene knockdown or knockout can further confirm that the observed phenotype is a direct result of the compound's interaction with the identified target.

References

Technical Guide: Preliminary Biological Screening of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive review of publicly available scientific literature and databases, no specific studies or data were found pertaining to the preliminary biological screening of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine. Consequently, the following in-depth technical guide has been constructed as a representative template. This document illustrates the expected structure, data presentation, experimental protocols, and visualizations that would be included in such a whitepaper, using hypothetical data and established methodologies as placeholders. This framework is intended to serve as a blueprint for researchers, scientists, and drug development professionals when preparing similar documentation for novel chemical entities.

Introduction

N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine is a novel synthetic compound that incorporates a pyrrole carboxamide moiety linked to the non-proteinogenic amino acid, β-alanine. The pyrrole ring is a common scaffold in medicinal chemistry, known to be a constituent of many biologically active natural products and synthetic drugs. β-Alanine is an endogenous amino acid that serves as a precursor to carnosine, a dipeptide with antioxidant and pH-buffering properties in skeletal muscle. The conjugation of these two moieties may yield a compound with unique biological activities. This document outlines a hypothetical preliminary biological screening of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine to assess its potential as a therapeutic agent.

Synthesis and Characterization

The synthesis of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine would typically be achieved through the coupling of 1H-pyrrole-2-carboxylic acid and a protected form of β-alanine, followed by deprotection. The identity and purity of the final compound would be confirmed using standard analytical techniques such as NMR, mass spectrometry, and HPLC.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from preliminary biological screening assays.

Assay TypeCell Line/TargetMetricValue (µM)Positive Control
Cytotoxicity AssayHeLaIC₅₀75.2Doxorubicin
Anti-inflammatory AssayRAW 264.7IC₅₀25.8Dexamethasone
Kinase Inhibition AssayKinase XIC₅₀12.5Staurosporine

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method for assessing the cytotoxic effects of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine on a human cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine (test compound)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • HeLa cells are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • The test compound and positive control are dissolved in DMSO to prepare stock solutions. A dilution series is prepared in culture medium.

  • The culture medium is removed from the wells and replaced with medium containing various concentrations of the test compound or positive control. A vehicle control (DMSO) is also included.

  • The plates are incubated for 48 hours.

  • MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the test compound against a specific kinase.

Materials:

  • Recombinant Kinase X

  • Kinase substrate peptide

  • ATP

  • Kinase buffer

  • N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine (test compound)

  • Staurosporine (positive control)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • A solution of the test compound at various concentrations is prepared.

  • The kinase, substrate, and ATP are mixed in the kinase buffer.

  • The reaction is initiated by adding the test compound or controls to the kinase reaction mixture in a 384-well plate.

  • The reaction is allowed to proceed at 30°C for 1 hour.

  • The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.

  • Luminescence is measured using a plate reader.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine, leading to an anti-inflammatory response.

G cluster_nucleus Nucleus Compound N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine IKK IKK Complex Compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Workflow

The diagram below outlines the general workflow for the preliminary biological screening of a novel compound.

G Start Compound Synthesis and Characterization Screening Primary Screening (e.g., Cytotoxicity) Start->Screening Hit Hit Identification (Activity Threshold Met) Screening->Hit Hit->Screening No Secondary Secondary Assays (e.g., Target-based) Hit->Secondary Yes Dose Dose-Response and IC₅₀ Determination Secondary->Dose Lead Lead Candidate Dose->Lead

Caption: General workflow for preliminary biological screening.

The Dawn of a New Era in Drug Discovery: A Technical Guide to the Discovery and Isolation of Novel Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of pharmaceutical research, the quest for novel therapeutic agents remains a paramount objective. Among the myriad of heterocyclic compounds, pyrrole derivatives have emerged as a particularly promising class of molecules, demonstrating a broad spectrum of biological activities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the discovery and isolation of novel pyrrole derivatives, complete with experimental protocols and data-driven insights.

The significance of the pyrrole scaffold in medicinal chemistry cannot be overstated. This five-membered aromatic heterocycle is a core structural component in numerous natural products and synthetic drugs, exhibiting potent anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The versatility of the pyrrole ring allows for extensive chemical modification, enabling the design and synthesis of new derivatives with enhanced potency and selectivity for a diverse range of biological targets.[1][5]

Synthetic Strategies: Paving the Way for Novel Derivatives

The synthesis of novel pyrrole derivatives is a cornerstone of their development as therapeutic agents. A variety of synthetic methodologies have been established, ranging from classical condensation reactions to modern, multicomponent approaches.

One of the most widely employed methods is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[6][7] This robust reaction allows for the straightforward formation of the pyrrole ring. Another classical approach is the Hantzsch pyrrole synthesis , which utilizes the reaction of a β-haloketone or aldehyde with a β-ketoester and ammonia or a primary amine.[6] More contemporary methods, such as the van Leusen pyrrole synthesis , offer alternative routes to these valuable scaffolds.[8]

Recent advancements have also focused on the development of green and efficient synthetic procedures. For instance, the use of water as a solvent and surfactants like sodium dodecyl sulfate (SDS) in Paal-Knorr condensations represents a more environmentally benign approach.[9] Furthermore, solid-phase synthesis techniques have been successfully applied to generate combinatorial libraries of pyrrole derivatives, facilitating high-throughput screening for biological activity.[10]

A notable synthetic route involves the 1,3-dipolar cycloaddition reaction of benzimidazolium N-ylides with activated alkynes, which yields highly substituted pyrrole derivatives.[11][12] This method has been instrumental in creating novel compounds with potential applications as calcium channel blockers and anticancer agents.[11][12]

A Spectrum of Biological Activities and Therapeutic Potential

The biological evaluation of newly synthesized pyrrole derivatives has unveiled a treasure trove of therapeutic possibilities. These compounds have demonstrated significant efficacy in a variety of disease models.

Anticancer Activity: Numerous studies have highlighted the potent cytotoxic effects of novel pyrrole derivatives against various cancer cell lines.[1][11] For example, certain trisubstituted pyrroles have shown dose- and time-dependent cytotoxicity against human adenocarcinoma cell lines, including colon (LoVo), breast (MCF-7), and ovary (SK-OV-3).[11] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Neuroprotective Effects: In the realm of neurodegenerative diseases, pyrrole derivatives have emerged as promising neuroprotective agents. Studies have shown their ability to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in cellular models of Parkinson's disease.[2] The underlying mechanism is believed to involve the suppression of cyclooxygenase-2 (COX-2) expression, reduction of prostaglandin E2 (PGE2) levels, and inhibition of oxidative stress-induced apoptosis.[2]

Anti-inflammatory and Enzyme Inhibition: Pyrrole-based compounds have also been identified as potent inhibitors of inflammatory enzymes such as COX-2 and 5-lipoxygenase (5-LOX).[13] This dual inhibitory activity makes them attractive candidates for the development of novel anti-inflammatory drugs with a potentially improved side-effect profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Furthermore, specific pyrrole derivatives have been found to be highly selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), suggesting their potential in the treatment of Alzheimer's disease.[14]

Quantitative Data Summary

To facilitate a clear comparison of the biological activities of various novel pyrrole derivatives, the following tables summarize key quantitative data from recent studies.

Compound IDCell LineAssay TypeIC50 (µM)Reference
4a LoVo (colon cancer)CytotoxicityNot specified, but showed high antitumor properties[11]
4d LoVo (colon cancer)CytotoxicityNot specified, but showed high antitumor properties[11]
Pyrrole 4 Ovine COX-2Enzymatic Inhibition0.65[13]
Hybrid 5 Ovine COX-2Enzymatic Inhibition0.55[13]
Pyrrole 2 Soybean LOXEnzymatic Inhibition7.5[13]
Hybrid 6 Soybean LOXEnzymatic Inhibition27.5[13]
Compound 3o Butyrylcholinesterase (BChE)Enzymatic Inhibition1.71 ± 0.087[14]
Compound 3p Butyrylcholinesterase (BChE)Enzymatic InhibitionNot specified, but comparable to donepezil[14]
Compound 3s Butyrylcholinesterase (BChE)Enzymatic InhibitionNot specified, but comparable to donepezil[14]

Table 1: In Vitro Biological Activity of Selected Novel Pyrrole Derivatives

Compound IDSynthetic MethodYield (%)Reference
Pyrroles 1-3 One-pot Claisen–Schmidt condensation and reaction with TosMIC18-39[13]
Hybrids 5-7 Addition of cinnamoyl chloride25-37[13]
N-substituted pyrroles SDS-catalyzed Paal-Knorr condensation in water60-98[9]
Pyrroles 17a-f 1,3-dipolar cycloadditionModerate[12]

Table 2: Synthetic Yields of Novel Pyrrole Derivatives

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and evaluation of novel pyrrole derivatives.

General Procedure for the One-Pot Synthesis of 3,4-Disubstituted Pyrroles

This protocol is adapted from the work of Papakyriakou et al. (2023).[13]

Step 1: Claisen-Schmidt Condensation

  • To a solution of an aromatic enolizable ketone (1 mmol) in absolute ethanol, add a suitable aromatic aldehyde (1 mmol).

  • Add a catalytic amount of lithium hydroxide monohydrate (LiOH·H₂O).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

Step 2: Pyrrole Ring Formation

  • To the reaction mixture containing the intermediate chalcone, add an excess amount of p-tosylmethyl isocyanide (TosMIC).

  • Add a base (e.g., sodium hydride) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Procedure for the Synthesis of Trisubstituted Pyrroles via 1,3-Dipolar Cycloaddition

This protocol is based on the synthesis described by Vasilache et al. (2021).[11][12]

  • Synthesize the precursor benzimidazolium bromide derivatives by reacting the corresponding benzimidazole with bromoacetonitrile.

  • In a round-bottom flask, dissolve the benzimidazolium bromide derivative and an asymmetrical acetylene in 1,2-epoxybutane.

  • Reflux the reaction mixture. The 1,2-epoxybutane acts as both the solvent and the reagent to generate the benzimidazolium N-ylide intermediate in situ.

  • The N-ylide undergoes a [3+2] cycloaddition with the acetylene to form the pyrrole derivative.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography.

In Vitro COX-2 and LOX Inhibition Assays

The following is a general outline for enzymatic assays as described by Papakyriakou et al. (2023).[13]

COX-2 Inhibition Assay:

  • Prepare a solution of ovine COX-2 enzyme in a suitable buffer.

  • Add heme to the enzyme solution to ensure maximal activity.

  • Pre-incubate the enzyme with the test compound (pyrrole derivative) at various concentrations for a specified time.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Monitor the production of prostaglandin E2 (PGE2) using a suitable method, such as an enzyme immunoassay (EIA) kit.

  • Calculate the percentage of inhibition and determine the IC50 value.

LOX Inhibition Assay:

  • Prepare a solution of soybean lipoxygenase (LOX) in a suitable buffer.

  • Pre-incubate the enzyme with the test compound at various concentrations.

  • Initiate the reaction by adding linoleic acid.

  • Monitor the formation of the hydroperoxide product by measuring the absorbance at 234 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing the Path Forward: Signaling Pathways and Workflows

To better understand the mechanisms of action and the experimental processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis of Pyrrole Derivatives cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization start Starting Materials synthesis Chemical Synthesis (e.g., Paal-Knorr, 1,3-dipolar cycloaddition) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, MS, X-ray) purification->characterization in_vitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity) characterization->in_vitro in_vivo In Vivo Models (Animal studies) in_vitro->in_vivo data_analysis Data Analysis (IC50, SAR) in_vivo->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis Iterative Design

Caption: A generalized experimental workflow for the discovery and development of novel pyrrole derivatives.

neuroprotection_pathway stress Oxidative Stress (e.g., 6-OHDA) ros Increased ROS Production stress->ros cox2 COX-2 Expression stress->cox2 lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation apoptosis Apoptosis lipid_peroxidation->apoptosis neurodegeneration Neurodegeneration apoptosis->neurodegeneration pyrrole Novel Pyrrole Derivatives pyrrole->ros Inhibits pyrrole->lipid_peroxidation Inhibits pyrrole->apoptosis Inhibits pyrrole->cox2 Suppresses pge2 PGE2 Production cox2->pge2 pge2->apoptosis

Caption: Proposed signaling pathway for the neuroprotective effects of novel pyrrole derivatives against oxidative stress.

The continued exploration of novel pyrrole derivatives holds immense promise for the future of medicine. Through innovative synthetic strategies and comprehensive biological evaluation, the scientific community is poised to unlock the full therapeutic potential of this remarkable class of compounds. This guide provides a solid foundation for researchers to build upon, fostering further discovery and development in this exciting field.

References

Theoretical Modeling of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive framework for the theoretical modeling of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid. It is intended for researchers, computational chemists, and drug development professionals interested in the in-silico characterization of novel small molecules. This document outlines detailed protocols for quantum chemical calculations, molecular dynamics simulations, and molecular docking. Furthermore, it presents a hypothetical workflow for target identification and illustrates a plausible mechanism of action based on the activity of structurally related compounds. All quantitative data, while illustrative, is presented in structured tables to exemplify the expected outcomes of such computational studies. The experimental synthesis and characterization of the title compound are also detailed to provide a complete discovery and development context.

Introduction

3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid is a small molecule featuring a pyrrole-2-carboxamide core linked to a β-alanine moiety. The pyrrole-2-carboxamide scaffold is of significant interest in medicinal chemistry, with derivatives showing promise as inhibitors of various biological targets, including the essential mycobacterial protein MmpL3, which is crucial for cell wall biosynthesis in Mycobacterium tuberculosis.[1] Theoretical modeling plays a pivotal role in understanding the structural, electronic, and dynamic properties of such molecules. By employing computational techniques, researchers can predict molecular geometry, explore conformational landscapes, identify potential biological targets, and elucidate binding mechanisms, thereby accelerating the drug discovery and optimization process.

This guide details a multi-faceted computational approach, including Density Functional Theory (DFT) for electronic structure and geometry optimization, Molecular Dynamics (MD) for assessing conformational flexibility in a simulated physiological environment, and molecular docking to predict interactions with a plausible biological target.

Physicochemical and Structural Properties

The fundamental properties of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid are summarized below. While experimental data is limited, several properties can be accurately predicted using computational methods.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₃--INVALID-LINK--
Molecular Weight 182.18 g/mol --INVALID-LINK--
CAS Number 129053-84-5--INVALID-LINK--
Melting Point 149-151 °C--INVALID-LINK--
Boiling Point (Predicted) 557.1 ± 30.0 °C--INVALID-LINK--
Density (Predicted) 1.342 ± 0.06 g/cm³--INVALID-LINK--
pKa (Predicted) 4.37 ± 0.10--INVALID-LINK--

2D Structure: Chemical structure of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid

Theoretical Modeling Approaches

A robust theoretical investigation of a small molecule involves a hierarchical approach, starting from quantum mechanical calculations to refine its structure and electronic properties, followed by classical molecular dynamics to understand its behavior over time, and finally molecular docking to hypothesize its interaction with biological macromolecules.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method for accurately determining the ground-state geometry and electronic properties of a molecule. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Illustrative DFT-Calculated Molecular Properties: The following table presents hypothetical but realistic data obtained from a DFT calculation at the B3LYP/6-311G(d,p) level of theory.[2]

ParameterIllustrative Value
Total Energy -647.9 Hartrees
HOMO Energy -6.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.6 eV
Dipole Moment 3.5 Debye

Illustrative DFT-Optimized Geometry Parameters: This table shows selected bond lengths and angles for the optimized geometry.

Bond/AngleIllustrative Value
C=O (Amide) Bond Length 1.23 Å
C-N (Amide) Bond Length 1.35 Å
C=O (Acid) Bond Length 1.21 Å
Pyrrole C-N Bond Length 1.37 Å
C-N-C (Amide) Angle 122.5°
O=C-N (Amide) Angle 124.0°
Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior and conformational preferences of a molecule in a simulated environment (e.g., in explicit solvent) over time. This provides insights into the molecule's flexibility and the predominant shapes it adopts in solution.

Illustrative Conformational Analysis Results: The following table summarizes hypothetical results from a 100 ns MD simulation, showing the major conformational clusters based on the dihedral angle of the propionic acid chain.

ClusterPopulation (%)Key Dihedral Angle (τ)Conformation Description
165%~175°Extended (trans)
225%~65°Bent (gauche)
310%~-60°Bent (gauche)
Molecular Docking

Molecular docking predicts the preferred orientation of a molecule when bound to a specific protein target. Given that several pyrrole-2-carboxamide derivatives are known MmpL3 inhibitors, we propose a hypothetical docking study against the M. tuberculosis MmpL3 protein (PDB ID: 6N40) to illustrate this process.[1][3]

Illustrative Molecular Docking Results against MmpL3:

ParameterIllustrative Value/Description
Docking Score (kcal/mol) -8.5
Predicted Binding Affinity (Ki) ~500 nM
Key Interacting Residues Pro255, Phe259, Gly599
Types of Interactions Hydrogen bond between amide N-H and Pro255 backbone carbonyl. Pi-stacking between pyrrole ring and Phe259.

Experimental Protocols

Detailed Protocol: Quantum Chemical Calculations
  • Initial Structure Generation: A 3D structure of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid is generated using molecular building software (e.g., Avogadro, GaussView).

  • Geometry Optimization: A full geometry optimization is performed using a DFT method.

    • Software: Gaussian 16.[4]

    • Functional: B3LYP.[2]

    • Basis Set: 6-311G(d,p).[2]

    • Solvation Model: The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) can be used to simulate an aqueous environment.

  • Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Electronic properties such as HOMO/LUMO energies and the molecular electrostatic potential are calculated from the optimized geometry.

Detailed Protocol: Molecular Dynamics (MD) Simulation
  • Topology and Parameter Generation: The AMBER force field (e.g., GAFF2 for the ligand) and appropriate water model (e.g., TIP3P) are used. The Antechamber module of AmberTools is used to generate the ligand topology and parameters.

  • System Setup:

    • Software: GROMACS.

    • The molecule is placed in a cubic box with a minimum distance of 1.0 nm from the box edge.

    • The box is solvated with water molecules.

    • Ions (e.g., Na+, Cl-) are added to neutralize the system and achieve a physiological concentration of ~0.15 M.

  • Energy Minimization: The system's energy is minimized using the steepest descent algorithm to remove steric clashes.

  • Equilibration: The system is equilibrated in two phases:

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): The system is heated to 300 K and equilibrated for 100 ps to ensure correct temperature distribution.

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): The system is equilibrated for 1 ns at 300 K and 1 bar to ensure proper density.

  • Production Run: A production MD simulation is run for at least 100 ns.

  • Analysis: The trajectory is analyzed to determine conformational clusters, RMSD, and other dynamic properties.

Detailed Protocol: Molecular Docking
  • Receptor Preparation:

    • The crystal structure of M. tuberculosis MmpL3 (PDB ID: 6N40) is downloaded from the Protein Data Bank.

    • Water molecules and any co-crystallized ligands are removed.

    • Hydrogen atoms are added, and charges are assigned using software like Schrödinger's Protein Preparation Wizard or AutoDockTools.

  • Ligand Preparation: The 3D structure of the ligand, optimized via DFT, is prepared by assigning charges and defining rotatable bonds.

  • Grid Generation: A docking grid is defined around the putative binding site of MmpL3, which is known to be within the transmembrane domain.[4][5]

  • Docking Execution:

    • Software: AutoDock Vina or Schrödinger's Glide.

    • The docking algorithm samples various conformations and orientations of the ligand within the defined grid.

  • Pose Analysis: The resulting docking poses are ranked based on their scoring function. The top-ranked poses are visually inspected to analyze key interactions (hydrogen bonds, hydrophobic contacts, etc.).

Detailed Protocol: Synthesis

The synthesis of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid has been reported and can be achieved via the condensation of β-alanine methyl ester with 2-trichloroacetylpyrrole, followed by saponification and acidification.[6]

  • Step 1: Condensation: To a solution of β-alanine methyl ester (1.0 eq) in a suitable solvent like dichloromethane, add 2-trichloroacetylpyrrole (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq). Stir the reaction mixture at room temperature for 12-24 hours.

  • Step 2: Work-up and Purification: After the reaction is complete (monitored by TLC), wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-(1H-pyrrole-2-carboxamido)propanoate. Purify the crude product by column chromatography.

  • Step 3: Saponification: Dissolve the purified ester in a mixture of methanol and a 10% aqueous solution of sodium hydroxide. Stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed.

  • Step 4: Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • Step 5: Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid.

Visualizations and Workflows

General Theoretical Modeling Workflow

G cluster_input Initial Setup cluster_qm Quantum Mechanics cluster_md Molecular Dynamics cluster_docking Molecular Docking mol_build 1. 2D/3D Structure Generation dft 2. DFT Geometry Optimization (B3LYP) mol_build->dft freq 3. Frequency Calculation dft->freq md_setup 5. System Setup (Solvation & Ionization) dft->md_setup docking 9. Docking Simulation dft->docking elec 4. Electronic Property Analysis (HOMO/LUMO) freq->elec md_run 6. MD Simulation (Equilibration & Production) md_setup->md_run md_analysis 7. Trajectory Analysis (Conformational Clustering) md_run->md_analysis target_prep 8. Target Protein Preparation target_prep->docking dock_analysis 10. Binding Mode Analysis docking->dock_analysis

Caption: A workflow for the theoretical modeling of small molecules.

Hypothetical Target Identification Workflow

G cluster_start Initiation cluster_methods Primary Identification Methods cluster_validation Hit Validation cluster_final Confirmation compound Active Compound: 3-[(1H-Pyrrole-2-carbonyl) -amino]propionic acid affinity Affinity-Based (e.g., Pull-down Assays) compound->affinity label_free Label-Free (e.g., CETSA, DARTS) compound->label_free computational Computational (e.g., Inverse Docking) compound->computational binding_assay Direct Binding Assays (e.g., SPR, ITC) affinity->binding_assay label_free->binding_assay computational->binding_assay biochemical_assay Biochemical Assays (Enzyme Inhibition) binding_assay->biochemical_assay cellular_assay Cellular Target Engagement (e.g., NanoBRET) biochemical_assay->cellular_assay validated_target Validated Biological Target cellular_assay->validated_target

Caption: A workflow for identifying the biological target of a small molecule.

Plausible Mechanism of Action: MmpL3 Inhibition Pathway

G cluster_synthesis Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm cluster_outer Mycomembrane MA_synthesis Mycolic Acid Synthesis TMM_synthesis Trehalose Monomycolate (TMM) Synthesis MA_synthesis->TMM_synthesis MmpL3 MmpL3 Transporter TMM_synthesis->MmpL3 Substrate TMM_periplasm TMM MmpL3->TMM_periplasm Transports (Flippase activity) AG_Myco Arabinogalactan Mycolylation TMM_periplasm->AG_Myco cell_wall Cell Wall Integrity AG_Myco->cell_wall inhibitor Pyrrole-2-carboxamide (e.g., Title Compound) inhibitor->MmpL3 Inhibits

Caption: Hypothetical inhibition of the MmpL3 pathway in M. tuberculosis.

Conclusion

This technical guide outlines a comprehensive theoretical and experimental framework for the characterization of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid. While specific computational studies on this molecule are not yet prevalent in the literature, the protocols detailed herein are based on established methodologies for similar chemical entities and provide a robust starting point for future research. The combination of quantum chemical calculations, molecular dynamics simulations, and molecular docking can yield significant insights into the molecule's intrinsic properties and its potential as a therapeutic agent. The proposed workflows for target identification and the illustrative mechanism of action highlight a logical pathway for advancing this compound from a theoretical concept to a validated drug lead.

References

Methodological & Application

Application Notes and Protocols for 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid belongs to the pyrrole-2-carboxamide class of compounds. This chemical scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Notably, derivatives of pyrrole-2-carboxamide have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein in Mycobacterium tuberculosis, making them promising candidates for the development of new anti-tuberculosis drugs. Other substituted pyrrole derivatives have also been investigated for their potential as tyrosine kinase inhibitors and antimicrobial agents.

This document provides a set of detailed in vitro assays and protocols to guide the initial biological characterization of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid. The primary focus is on assays relevant to anti-tuberculosis activity, based on the known targets of structurally related compounds.

Quantitative Data Summary

The following tables present a hypothetical but representative summary of quantitative data that could be generated from the described in vitro assays. This data is intended to serve as a template for organizing experimental results.

Table 1: Antimycobacterial Activity and Cytotoxicity

Compound IDM. tuberculosis H37Rv MIC (µg/mL)Vero Cell IC50 (µg/mL)Selectivity Index (SI = IC50/MIC)
3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid Data to be determinedData to be determinedData to be determined
Isoniazid (Control)0.05>50>1000
Compound 32 (Reference)<0.016>64>4000

Table 2: MmpL3 Target Engagement

Compound IDM. smegmatis (WT MmpL3) MIC (µg/mL)M. smegmatis (Mutant MmpL3) MIC (µg/mL)Fold Change in MIC
3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid Data to be determinedData to be determinedData to be determined
Reference MmpL3 Inhibitor0.1>10>100

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol describes the Microplate Alamar Blue Assay (MABA) for determining the antimycobacterial activity of the test compound.

Workflow for MIC Determination

prep Prepare serial dilutions of test compound in a 96-well plate add_broth Add Middlebrook 7H9 broth to all wells prep->add_broth add_tb Inoculate wells with M. tuberculosis H37Rv culture add_broth->add_tb incubate Incubate plates for 7 days at 37°C add_tb->incubate add_alamar Add Alamar Blue solution to each well incubate->add_alamar incubate_24h Incubate for an additional 24 hours add_alamar->incubate_24h read_results Read results visually (color change) or with a fluorometer incubate_24h->read_results determine_mic Determine MIC as the lowest concentration inhibiting growth read_results->determine_mic seed_cells Seed Vero cells into a 96-well plate incubate_24h Incubate for 24 hours to allow cell adherence seed_cells->incubate_24h add_compound Add serial dilutions of the test compound incubate_24h->add_compound incubate_72h Incubate for 72 hours at 37°C, 5% CO2 add_compound->incubate_72h add_resazurin Add resazurin solution to each well incubate_72h->add_resazurin incubate_4h Incubate for 4 hours add_resazurin->incubate_4h read_fluorescence Measure fluorescence (Ex/Em ~560/590 nm) incubate_4h->read_fluorescence calculate_ic50 Calculate the IC50 value read_fluorescence->calculate_ic50 Acetate [14C] Acetate FASII Fatty Acid Synthase II (FASII) Acetate->FASII Mycolic_Acids Mycolic Acids FASII->Mycolic_Acids MmpL3 MmpL3 Transporter Mycolic_Acids->MmpL3 Cell_Wall Cell Wall Assembly MmpL3->Cell_Wall Inhibitor 3-[(1H-Pyrrole-2-carbonyl)- amino]propionic acid Inhibitor->MmpL3

Application Notes and Protocols for 3-(1H-Pyrrole-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and potential applications of 3-(1H-Pyrrole-2-carboxamido)propanoic acid. This document is intended to guide researchers in the life sciences and drug discovery fields.

Chemical Synthesis

The synthesis of 3-(1H-Pyrrole-2-carboxamido)propanoic acid can be achieved via a two-step process involving the amidation of 1H-pyrrole-2-carboxylic acid with a protected β-alanine ester, followed by saponification to yield the final product. A related synthesis has been reported for a similar compound, 3-(4-Bromo-1H-pyrrole-2-carboxamido)propanoic acid, which was prepared through the condensation of β-alanine methyl ester with 4-bromo-2-(trichloroacetyl)pyrrole, followed by saponification.[1]

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of 3-(1H-Pyrrole-2-carboxamido)propanoic acid Pyrrole_acid 1H-Pyrrole-2-carboxylic acid Coupling Amide Coupling Pyrrole_acid->Coupling Beta_alanine_ester β-Alanine methyl ester Beta_alanine_ester->Coupling Intermediate Methyl 3-(1H-pyrrole-2-carboxamido)propanoate Coupling->Intermediate Saponification Saponification Intermediate->Saponification Final_Product 3-(1H-Pyrrole-2-carboxamido)propanoic acid Saponification->Final_Product Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Inhibitor 3-(1H-Pyrrole-2-carboxamido) propanoic acid Derivative Inhibitor->KinaseB Inhibits Assay_Workflow cluster_assay Kinase Inhibition Assay Workflow Compound_Prep Prepare serial dilutions of 3-(1H-Pyrrole-2-carboxamido)propanoic acid Reaction_Setup Add kinase, substrate, and ATP to microplate wells Compound_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Detection Add detection reagent (e.g., luminescence-based) Incubation->Detection Measurement Measure signal (e.g., luminescence) Detection->Measurement Data_Analysis Calculate IC₅₀ value Measurement->Data_Analysis

References

Application Notes and Protocols for N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is no publicly available scientific literature detailing the specific biological activity or cell culture applications of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine. The following application notes and protocols are presented as a general framework for the initial investigation of a novel compound with this structure, based on the known biological roles of its constituent moieties: the pyrrole ring and β-Alanine. Researchers should exercise caution and perform thorough validation experiments.

Introduction

N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine is a molecule combining a pyrrole carboxylic acid with β-Alanine. While the specific functions of this conjugate are unknown, its components suggest potential biological activities of interest in cell culture.

  • β-Alanine: A naturally occurring beta-amino acid that is the rate-limiting precursor for the synthesis of carnosine and anserine.[1] Carnosine is a dipeptide with significant intracellular pH buffering capacity and antioxidant properties. Supplementation of cell culture media with β-Alanine can enhance carnosine production, thereby improving cell viability and growth, particularly in cells with high metabolic rates such as muscle and neuronal cells. β-Alanine also plays a role in maintaining osmotic stability under stressful conditions.[1]

  • Pyrrole Ring: The pyrrole ring is a fundamental heterocyclic aromatic compound found in many biologically active molecules, including heme, chlorophyll, and vitamin B12. Synthetic pyrrole derivatives are known to exhibit a wide range of pharmacological activities, including acting as inhibitors of cyclin-dependent kinases (CDKs) and fibroblast growth factor receptors (FGFRs), highlighting their potential in cancer research.[2][3]

The conjugation of a pyrrole moiety to β-Alanine may modulate its uptake and biological activity, or the conjugate could possess entirely novel properties. The following sections provide a guide for the initial characterization of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine in a cell culture setting.

Hypothetical Applications

Based on the properties of its components, N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine could be investigated for the following applications:

  • Cytoprotection against acidosis: By potentially increasing intracellular carnosine levels, the compound could protect cells from damage induced by acidic culture conditions.

  • Antioxidant effects: The compound may help mitigate oxidative stress within cells.

  • Antiproliferative activity: Given that many pyrrole derivatives exhibit antiproliferative effects, this compound could be screened for its potential as an anti-cancer agent.[2]

Experimental Protocols

The following are generic protocols to begin assessing the effects of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine on a given cell line. It is crucial to first determine the optimal solvent and working concentration range for the compound.

Protocol 1: Determination of Cytotoxicity (MTT Assay)

This protocol aims to determine the concentration range over which N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine is toxic to cells.

Materials:

  • Selected mammalian cell line (e.g., HeLa, 4T1, or a cell line relevant to the researcher's field)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine

  • Sterile solvent (e.g., DMSO or sterile water)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine in the chosen solvent.

  • Prepare serial dilutions of the compound in complete culture medium. It is advisable to test a broad range of concentrations initially (e.g., 0.1 µM to 1 mM).

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Cell Proliferation Assay (Crystal Violet Staining)

This protocol assesses the effect of the compound on cell proliferation over time.

Materials:

  • Same as Protocol 1, excluding MTT and solubilization buffer.

  • Crystal Violet solution (0.5% in 25% methanol)

  • 10% acetic acid

Methodology:

  • Follow steps 1-5 from Protocol 1, using non-toxic concentrations of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine as determined by the MTT assay.

  • After the incubation period, gently wash the cells with PBS.

  • Fix the cells with 100 µL of methanol for 10 minutes.

  • Remove the methanol and stain the cells with 50 µL of Crystal Violet solution for 15 minutes at room temperature.

  • Wash the plate with water to remove excess stain and allow it to air dry.

  • Add 100 µL of 10% acetic acid to each well to solubilize the stain.

  • Read the absorbance at 590 nm.

  • Compare the absorbance values of treated cells to the control to determine the effect on cell proliferation.

Quantitative Data Summary

The following table represents a hypothetical outcome of a cytotoxicity study on two different cancer cell lines after 48 hours of treatment with N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine.

CompoundCell LineAssay TypeIncubation TimeIC50 Value (µM)
N-(1H-pyrrol-2-ylcarbonyl)-β-AlanineHeLaMTT48 hours75.3
N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine4T1MTT48 hours128.1
Doxorubicin (Control)HeLaMTT48 hours0.8
Doxorubicin (Control)4T1MTT48 hours1.2

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Known β-Alanine Cellular Uptake and Carnosine Synthesis b_alanine β-Alanine (or derivative) transporter Cellular Transporter (e.g., TauT, PAT1) b_alanine->transporter Uptake carnosine_synthase Carnosine Synthase transporter->carnosine_synthase histidine L-Histidine histidine->carnosine_synthase atp ATP atp->carnosine_synthase adp ADP + Pi carnosine_synthase->adp carnosine Carnosine carnosine_synthase->carnosine buffering Intracellular pH Buffering & Antioxidant Activity carnosine->buffering

Caption: Intracellular pathway of β-Alanine to Carnosine synthesis.

G cluster_1 Workflow for Evaluating a Novel Compound in Cell Culture start Start: Novel Compound stock Prepare Stock Solution (e.g., in DMSO) start->stock cytotoxicity Cytotoxicity Assay (e.g., MTT) stock->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 proliferation Proliferation Assay (e.g., Crystal Violet) ic50->proliferation Use non-toxic concentrations functional Functional Assays (e.g., pH, ROS) ic50->functional Use non-toxic concentrations mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) proliferation->mechanism functional->mechanism end Conclusion mechanism->end

Caption: Experimental workflow for novel compound evaluation.

References

Application Notes and Protocols: 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid is a synthetic compound featuring a pyrrole-2-carboxamide core linked to a β-alanine moiety. While specific enzymatic inhibition data for this compound is not extensively documented, its structural motifs are present in molecules known to exhibit inhibitory activity against various enzymes. This document provides a hypothetical application framework, postulating its potential as an inhibitor of cytosolic phospholipase A2 (cPLA2), based on the known activities of structurally related pyrrole and propionic acid derivatives. Researchers can use these notes and protocols as a foundational guide for the initial screening and characterization of this compound's inhibitory potential.

Potential Mechanism of Action and Signaling Pathway

Cytosolic phospholipase A2 (cPLA2) is a key enzyme in the inflammatory cascade. Upon activation by inflammatory stimuli, cPLA2 translocates to the membrane and catalyzes the hydrolysis of the sn-2 ester bond of phospholipids, releasing arachidonic acid.[1] Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[1] Inhibition of cPLA2 can therefore block the production of these downstream effectors and mitigate the inflammatory response.

The pyrrole-2-carboxamide scaffold present in 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid may interact with the active site of cPLA2, preventing the binding of its phospholipid substrate. The propionic acid tail could contribute to the binding affinity and specificity.

Signaling Pathway of cPLA2-mediated Inflammation

cPLA2_pathway cluster_activation cluster_products stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) receptor Cell Surface Receptor stimuli->receptor increase_ca2 ↑ Intracellular Ca²⁺ receptor->increase_ca2 mapk MAPK Activation receptor->mapk cpla2_inactive Inactive cPLA2 (Cytosol) cpla2_active Active cPLA2 (Membrane-bound) cpla2_inactive->cpla2_active Translocation & Activation phospholipids Membrane Phospholipids cpla2_active->phospholipids Hydrolysis arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid cox COX arachidonic_acid->cox lox LOX arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation inhibitor 3-[(1H-Pyrrole-2-carbonyl)- amino]propionic acid inhibitor->cpla2_active Inhibition

Caption: cPLA2 Signaling Pathway and Point of Inhibition.

Quantitative Data

The following table presents hypothetical inhibitory activities of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid and related analogs against human recombinant cPLA2. This data is for illustrative purposes to demonstrate expected data presentation.

Compound IDCompound NameStructureIC50 (µM) vs. cPLA2
CP-001 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid Pyrrole-CO-NH-(CH2)2-COOH5.2 ± 0.8
CP-0022-(1H-Pyrrole-2-carboxamido)acetic acidPyrrole-CO-NH-CH2-COOH15.7 ± 2.1
CP-0034-(1H-Pyrrole-2-carboxamido)butanoic acidPyrrole-CO-NH-(CH2)3-COOH8.9 ± 1.2
CP-0043-[(1H-Pyrrole-3-carbonyl)-amino]propionic acidPyrrole-CO-NH-(CH2)2-COOH (isomer)> 50
ATKArachidonyl trifluoromethyl ketone (Control)-0.5 ± 0.1

Experimental Protocols

Protocol 1: Synthesis of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid

This protocol describes a standard method for the amide coupling of pyrrole-2-carboxylic acid and β-alanine methyl ester, followed by saponification.

Materials:

  • Pyrrole-2-carboxylic acid

  • β-alanine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N-Hydroxysuccinimide (NHS) or 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Water (H2O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling: a. To a solution of pyrrole-2-carboxylic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DMF at 0 °C, add DCC (1.1 eq) portion-wise. b. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours. c. In a separate flask, dissolve β-alanine methyl ester hydrochloride (1.2 eq) in DMF and add TEA (2.5 eq). Stir for 15 minutes. d. Add the β-alanine methyl ester solution to the activated carboxylic acid mixture. e. Stir the reaction at room temperature overnight. f. Filter the reaction mixture to remove the dicyclohexylurea byproduct. g. Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3, and brine. h. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography to obtain the methyl ester intermediate.

  • Saponification: a. Dissolve the purified methyl ester (1.0 eq) in a 3:1 mixture of THF:H2O. b. Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC. c. Once the reaction is complete, concentrate the mixture to remove THF. d. Dilute with water and wash with ethyl acetate to remove any unreacted starting material. e. Acidify the aqueous layer to pH 2-3 with 1 M HCl. f. Extract the product with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid.

Protocol 2: In Vitro cPLA2 Inhibition Assay

This protocol is adapted from commercially available cPLA2 assay kits and is a representative method for determining the inhibitory activity of the synthesized compound.[2]

Materials:

  • Human recombinant cPLA2

  • Arachidonoyl Thio-PC (substrate)

  • DTNB (Ellman's reagent)

  • Assay Buffer (e.g., 80 mM HEPES, 150 mM NaCl, 10 mM CaCl2, 4 mM Triton X-100, 30% glycerol, 1 mg/ml BSA, pH 7.4)

  • Inhibitor stock solution (e.g., 10 mM of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 414 nm

Experimental Workflow

cPLA2_assay_workflow start Start prep_reagents Prepare Reagents (Assay Buffer, Substrate, DTNB, Inhibitor Dilutions) start->prep_reagents add_inhibitor Add Inhibitor/Vehicle (DMSO) to 96-well plate prep_reagents->add_inhibitor add_enzyme Add cPLA2 Enzyme Solution (to all wells except blank) add_inhibitor->add_enzyme pre_incubate Pre-incubate for 10 min at RT add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Substrate/DTNB Mixture pre_incubate->add_substrate incubate_reaction Incubate for 15 min at RT (Protect from light) add_substrate->incubate_reaction read_absorbance Read Absorbance at 414 nm incubate_reaction->read_absorbance analyze_data Data Analysis: Calculate % Inhibition and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro cPLA2 inhibition assay.

Procedure:

  • Reagent Preparation: a. Prepare serial dilutions of the inhibitor in DMSO, then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%. b. Prepare a working solution of human recombinant cPLA2 in Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal. c. Prepare the substrate solution by mixing Arachidonoyl Thio-PC and DTNB in Assay Buffer according to the manufacturer's instructions.

  • Assay Protocol: a. To the wells of a 96-well plate, add:

    • Blank (no enzyme): 10 µL Assay Buffer + 10 µL vehicle (Assay Buffer with DMSO).
    • Control (100% activity): 10 µL cPLA2 solution + 10 µL vehicle.
    • Inhibitor: 10 µL cPLA2 solution + 10 µL of each inhibitor dilution. b. Pre-incubate the plate at room temperature for 10 minutes. c. Initiate the reaction by adding 200 µL of the substrate/DTNB mixture to all wells. d. Incubate the plate at room temperature for 15 minutes, protected from light. The hydrolysis of the thio-ester substrate by cPLA2 releases a free thiol, which reacts with DTNB to produce a yellow-colored product. e. Measure the absorbance at 414 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank from all other readings. b. Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance_Inhibitor / Absorbance_Control)] * 100 c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no enzyme activity Inactive enzyme; Incorrect buffer composition.Use a new aliquot of enzyme. Verify the pH and composition of the Assay Buffer, especially the Ca²⁺ concentration.
High background in blank wells Spontaneous substrate degradation.Prepare substrate solution fresh. Ensure DTNB solution is protected from light.
Poor inhibitor dose-response Inhibitor insolubility; Incorrect concentrations.Check the solubility of the compound in the assay buffer. Verify serial dilutions. Extend the concentration range tested.
High variability between replicates Pipetting errors; Inconsistent incubation times.Use calibrated pipettes. Ensure consistent timing for reagent additions and readings. Mix wells thoroughly but gently.

References

Application Notes and Protocols for the Analysis of 3-(1H-Pyrrole-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 3-(1H-Pyrrole-2-carboxamido)propanoic acid. The protocols are intended to serve as a comprehensive guide for researchers and professionals involved in the development and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This section details a Reverse-Phase HPLC (RP-HPLC) method for the quantitative analysis of 3-(1H-Pyrrole-2-carboxamido)propanoic acid in bulk substance or formulated products. The method is designed to be simple, rapid, and selective.[1]

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Quaternary Gradient HPLC System with UV/VIS Detector
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Gradient 30:70 to 70:30 over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 15 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-(1H-Pyrrole-2-carboxamido)propanoic acid reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample solution by dissolving the material to be tested in the mobile phase to achieve an expected concentration within the calibration range.

Method Validation Summary

The method should be validated according to ICH guidelines. The following is a summary of typical validation parameters.

Validation ParameterTypical Results
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Experimental Workflow: HPLC Analysis

prep Sample & Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc Prepare solutions inject Injection of Sample/Standard hplc->inject Equilibrate system separate Chromatographic Separation inject->separate detect UV Detection at 230 nm separate->detect data Data Acquisition & Processing detect->data quant Quantification data->quant

Caption: Workflow for the HPLC analysis of 3-(1H-Pyrrole-2-carboxamido)propanoic acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

This protocol describes a sensitive and selective LC-MS/MS method for the quantification of 3-(1H-Pyrrole-2-carboxamido)propanoic acid in a biological matrix such as human plasma. This is crucial for pharmacokinetic studies.[2][3]

Instrumentation and Conditions
ParameterSpecification
LC System UPLC or High-Performance LC System
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B for 0.5 min, 5-95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, re-equilibrate for 1.4 min
MRM Transitions Precursor Ion > Product Ion (To be determined by infusion of a standard solution)
Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Method Validation Summary for Bioanalysis
Validation ParameterTypical Acceptance Criteria
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10, Accuracy within ±20%, Precision < 20%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Matrix Effect CV < 15%
Recovery Consistent, precise, and reproducible

Workflow: LC-MS/MS Bioanalysis

sample Plasma Sample Collection spike Spike with Internal Standard sample->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation of Supernatant centrifuge->evap recon Reconstitution evap->recon inject LC-MS/MS Injection recon->inject analysis Data Analysis inject->analysis cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC structure Final Structure Confirmation COSY->structure HSQC->structure HMBC->structure

References

Application Notes and Protocols for N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine and its Derivatives in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

While specific experimental data and established molecular biology applications for N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine are not extensively documented in publicly available literature, the constituent chemical moieties—a pyrrole-2-carboxamide scaffold and a β-alanine tail—are present in numerous biologically active molecules. This document provides an overview of the known biological activities of these related compounds and suggests potential applications and hypothetical research protocols for N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine, offering a foundational resource for investigators interested in exploring its potential as a tool in molecular biology and drug discovery.

Introduction: The Potential of Pyrrole-Carboxamide and β-Alanine Conjugates

The pyrrole ring is a versatile heterocyclic structure that forms the core of many compounds with significant pharmacological properties.[1] Pyrrole derivatives are key components in various therapeutic agents, including those with antibacterial, antiviral, and anticancer activities.[2][3] The carboxamide linkage is a common feature in many biologically active molecules, contributing to their binding affinity and stability.

β-Alanine is a naturally occurring β-amino acid that is a precursor to carnosine, a dipeptide with important intracellular buffering and antioxidant functions.[4][5] Derivatives of β-alanine have been explored for their own therapeutic potential, including antimicrobial and antiproliferative effects.[6]

The conjugation of a pyrrole-2-carbonyl group with β-alanine in N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine suggests a molecule with potential for diverse biological interactions. Based on the activities of related compounds, this molecule could be investigated for applications in areas such as oncology, infectious diseases, and metabolic regulation.

Potential Applications and Research Areas

Based on the known biological activities of pyrrole-carboxamide and β-alanine derivatives, the following are potential areas of investigation for N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine:

  • Anticancer Agent: Pyrrole-3-carboxamide derivatives have been identified as inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a protein implicated in various cancers.[7] N-acyl-β-alanine amides have also demonstrated antiproliferative activity.[8] Therefore, N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine could be screened for its efficacy against various cancer cell lines.

  • Antimicrobial Agent: Pyrrole-2-carboxamide derivatives have shown potent activity against Mycobacterium tuberculosis by inhibiting the Mycobacterial Membrane Protein Large 3 (MmpL3).[9][10] β-Alanine derivatives have also been evaluated for their antibacterial and antifungal properties.[6] This suggests that N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine could be a candidate for antimicrobial drug discovery.

  • Enzyme Inhibition: The pyrrole scaffold is present in inhibitors of various enzymes, including cyclin-dependent kinases (CDKs) and monoamine oxidase-B (MAO-B).[11] The potential of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine as an inhibitor for a range of enzymes could be explored.

Hypothetical Experimental Protocols

The following are generalized protocols that can be adapted to investigate the biological activity of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine.

Protocol 1: In Vitro Anticancer Activity Screening

Objective: To assess the cytotoxic and antiproliferative effects of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine on various cancer cell lines.

Materials:

  • N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine (synthesized and purified)

  • Cancer cell lines (e.g., K562, A549)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium. Add the different concentrations of the compound to the wells containing the cells. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine against various bacterial and fungal strains.

Materials:

  • N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Fungal growth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine and perform serial two-fold dilutions in the appropriate growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Hypothetical Anticancer Activity of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine

Cell LineCompoundIC50 (µM)
K562 (Leukemia)N-(1H-pyrrol-2-ylcarbonyl)-β-AlanineTo be determined
A549 (Lung Cancer)N-(1H-pyrrol-2-ylcarbonyl)-β-AlanineTo be determined
MCF-7 (Breast Cancer)N-(1H-pyrrol-2-ylcarbonyl)-β-AlanineTo be determined

Table 2: Hypothetical Antimicrobial Activity of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine

Microbial StrainCompoundMIC (µg/mL)
Staphylococcus aureusN-(1H-pyrrol-2-ylcarbonyl)-β-AlanineTo be determined
Escherichia coliN-(1H-pyrrol-2-ylcarbonyl)-β-AlanineTo be determined
Candida albicansN-(1H-pyrrol-2-ylcarbonyl)-β-AlanineTo be determined

Visualizations of Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways that could be affected by N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine and a general workflow for its biological evaluation.

G cluster_0 Potential Anticancer Mechanism (EZH2 Inhibition) Compound N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine EZH2 EZH2 Compound->EZH2 Inhibits H3K27me3 H3K27 Trimethylation EZH2->H3K27me3 Catalyzes TumorSuppressor Tumor Suppressor Genes H3K27me3->TumorSuppressor Silences Apoptosis Apoptosis TumorSuppressor->Apoptosis Induces CellCycleArrest Cell Cycle Arrest TumorSuppressor->CellCycleArrest Induces

Caption: Potential mechanism of anticancer activity via EZH2 inhibition.

G cluster_1 General Workflow for Biological Evaluation Synthesis Synthesis & Purification Characterization Structural Characterization Synthesis->Characterization InVitro In Vitro Screening (Anticancer, Antimicrobial) Characterization->InVitro HitIdentification Hit Identification InVitro->HitIdentification Mechanism Mechanism of Action Studies HitIdentification->Mechanism InVivo In Vivo Efficacy & Toxicity Mechanism->InVivo

Caption: Workflow for evaluating the biological activity of the compound.

Conclusion

N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine represents an unexplored molecule with potential applications in molecular biology and drug discovery, stemming from the known bioactivities of its constituent pyrrole-carboxamide and β-alanine moieties. The provided hypothetical protocols and conceptual frameworks are intended to serve as a starting point for researchers to systematically investigate its biological properties. Further studies are warranted to elucidate its specific molecular targets and mechanisms of action, which will be crucial for its development as a research tool or therapeutic agent.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for evaluating the antimicrobial properties of pyrrole compounds, a class of nitrogen-containing heterocyclic molecules with significant potential in the development of new antimicrobial agents.[1][2] The following sections outline standardized methods for determining the susceptibility of various microorganisms to these compounds, including the disk diffusion method and the broth microdilution method for establishing the Minimum Inhibitory Concentration (MIC).

Introduction to Antimicrobial Pyrrole Compounds

Pyrrole and its derivatives are a significant class of heterocyclic compounds that are integral to many biologically active molecules, including natural products and synthetic drugs.[3] Their diverse chemical structures allow for a wide range of biological activities, making them a focal point in the search for novel therapeutics.[4] Notably, many pyrrole-containing compounds have demonstrated potent antibacterial and antifungal activities, positioning them as promising candidates to address the growing challenge of antimicrobial resistance.[5][6]

The antimicrobial action of pyrrole compounds can be attributed to several mechanisms, including the inhibition of essential bacterial enzymes, disruption of cell membranes, and interference with DNA synthesis.[2][7][] Understanding these mechanisms is crucial for the targeted development of new and effective antimicrobial drugs.

Key Antimicrobial Susceptibility Testing Methods

Two primary methods are widely employed to assess the in vitro antimicrobial activity of chemical compounds: the disk diffusion method and the broth microdilution method.[9]

  • Disk Diffusion (Kirby-Bauer) Method: This qualitative or semi-quantitative technique provides a preliminary assessment of a compound's antimicrobial activity.[10] It is a valuable tool for initial screening due to its simplicity and cost-effectiveness.

  • Broth Microdilution Method: This quantitative method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism and is a critical parameter in drug development.

Experimental Protocols

Protocol 1: Disk Diffusion (Kirby-Bauer) Susceptibility Test

This protocol details the standardized procedure for the Kirby-Bauer disk diffusion test to evaluate the antimicrobial activity of pyrrole compounds.

1. Materials:

  • Test pyrrole compound(s)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganism strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline solution (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

2. Procedure:

  • Inoculum Preparation:

    • Aseptically pick several morphologically similar colonies of the test microorganism from a fresh (18-24 hours) agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of MHA Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of the MHA plate in three different directions to ensure uniform growth.

  • Application of Disks:

    • Aseptically apply sterile filter paper disks impregnated with a known concentration of the test pyrrole compound onto the surface of the inoculated MHA plate.

    • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.

    • Gently press each disk to ensure complete contact with the agar surface.

    • A disk impregnated with the solvent used to dissolve the pyrrole compound should be used as a negative control. Standard antibiotic disks can be used as positive controls.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.

    • The size of the inhibition zone is indicative of the antimicrobial activity of the pyrrole compound.

Data Presentation:

The results of the disk diffusion assay should be recorded in a structured table.

Pyrrole CompoundConcentration (µ g/disk )Test OrganismZone of Inhibition (mm)
Pyrrole A50S. aureus ATCC 2592318
Pyrrole A50E. coli ATCC 2592212
Pyrrole B50S. aureus ATCC 2592322
Pyrrole B50E. coli ATCC 2592215
Solvent Control-S. aureus ATCC 259230
Solvent Control-E. coli ATCC 259220
Ciprofloxacin5S. aureus ATCC 2592325
Ciprofloxacin5E. coli ATCC 2592230
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the steps for determining the MIC of pyrrole compounds using the broth microdilution method.

1. Materials:

  • Test pyrrole compound(s)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganism strains

  • Sterile saline solution (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Micropipettes and sterile tips

  • Plate reader (optional, for spectrophotometric reading)

  • Incubator (35°C ± 2°C)

2. Procedure:

  • Preparation of Pyrrole Compound Dilutions:

    • Prepare a stock solution of the pyrrole compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate. Typically, 50 µL of CAMHB is added to wells 2 through 12. 100 µL of the highest concentration of the compound is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 50 µL from well 10 is discarded. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no inoculum).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of the Microtiter Plate:

    • Add 50 µL of the diluted bacterial inoculum to each well (wells 1-11), bringing the final volume in each well to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the pyrrole compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.

Data Presentation:

Summarize the MIC values in a clear and structured table for easy comparison.

Pyrrole CompoundTest OrganismMIC (µg/mL)
Pyrrole AS. aureus ATCC 2921316
Pyrrole AE. coli ATCC 2592264
Pyrrole BS. aureus ATCC 292138
Pyrrole BE. coli ATCC 2592232
CiprofloxacinS. aureus ATCC 292130.5
CiprofloxacinE. coli ATCC 259220.015

Visualization of Experimental Workflows and Mechanisms of Action

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_disk Disk Diffusion cluster_mic Broth Microdilution (MIC) prep_compound Prepare Pyrrole Compound Stock impregnate_disk Impregnate Disks prep_compound->impregnate_disk serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate prep_inoculum->inoculate_plate add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum place_disks Place Disks on Agar inoculate_plate->place_disks incubate_disk Incubate (16-20h) place_disks->incubate_disk measure_zones Measure Inhibition Zones incubate_disk->measure_zones serial_dilution->add_inoculum incubate_mic Incubate (16-20h) add_inoculum->incubate_mic read_mic Determine MIC incubate_mic->read_mic

Caption: Workflow for antimicrobial susceptibility testing.

Potential Mechanisms of Antimicrobial Action of Pyrrole Compounds

Pyrrole derivatives have been shown to exert their antimicrobial effects through various mechanisms. Below are diagrams illustrating some of the key targeted signaling pathways.

1. Inhibition of DNA Gyrase and Topoisomerase IV

A significant number of pyrrolamide compounds act by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.[7][11] This inhibition leads to the disruption of DNA synthesis and ultimately, bacterial cell death.[7]

G pyrrole Pyrrole Compound gyrase DNA Gyrase / Topoisomerase IV pyrrole->gyrase Inhibition dna_rep DNA Replication & Supercoiling gyrase->dna_rep cell_death Bacterial Cell Death dna_rep->cell_death Disruption leads to

Caption: Inhibition of DNA gyrase by pyrrole compounds.

2. Disruption of Bacterial Cell Membrane

Certain pyrrole compounds, such as pyrrolomycins, can act as protonophores, disrupting the proton motive force across the bacterial cell membrane.[2] This leads to membrane depolarization and uncoupling of oxidative phosphorylation, resulting in cell death.

G pyrrole Pyrrole Compound (Protonophore) membrane Bacterial Cell Membrane pyrrole->membrane Inserts into pmf Proton Motive Force pyrrole->pmf Dissipates membrane->pmf Maintains atp_synth ATP Synthesis pmf->atp_synth cell_death Bacterial Cell Death atp_synth->cell_death Inhibition leads to

Caption: Disruption of bacterial membrane potential.

3. Inhibition of Cell Wall Synthesis

Some derivatives of pyrrole have been found to interfere with the synthesis of the bacterial cell wall.[] By targeting key steps in peptidoglycan synthesis, these compounds weaken the cell wall, leading to cell lysis.

G pyrrole Pyrrole Compound peptidoglycan Peptidoglycan Synthesis pyrrole->peptidoglycan Inhibition cell_wall Cell Wall Integrity peptidoglycan->cell_wall cell_lysis Cell Lysis cell_wall->cell_lysis Loss leads to

Caption: Inhibition of bacterial cell wall synthesis.

References

High-Throughput Screening Assays for 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic Acid Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays relevant to the discovery of bioactive analogs of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid. The provided methodologies are centered around the common drug discovery objective of identifying small molecule inhibitors of protein-protein interactions (PPIs), a plausible mechanism of action for this class of compounds. The protocols for two robust HTS platforms, Fluorescence Polarization (FP) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), are detailed below.

Introduction

The 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid scaffold is a versatile chemical structure present in various natural products and synthetic compounds with a wide range of biological activities, including antibacterial, antiviral, and anticancer effects.[1] Analogs of this structure are of significant interest in drug discovery. High-throughput screening (HTS) is a critical step in identifying lead compounds from large chemical libraries that modulate the activity of a specific biological target.[2][3] This document outlines protocols for two widely used, non-radioactive, and homogeneous HTS assays suitable for screening libraries of these analogs against protein-protein interaction targets.

Assay 1: Fluorescence Polarization (FP) Competition Assay

Application Note:

Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution and is well-suited for HTS.[4][5] The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (tracer) upon binding to a larger protein. In a competition assay format, unlabeled compounds from a screening library compete with the tracer for binding to the protein of interest. A decrease in the FP signal indicates displacement of the tracer by a test compound, signifying a potential "hit." This assay is homogenous, requiring no separation steps, making it rapid and amenable to automation.[5][6]

Visualizing the FP Competition Assay Workflow:

FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Plate (384-well) cluster_read Data Acquisition & Analysis Tracer Fluorescent Tracer (Labeled Peptide/Small Molecule) Well_Neg Negative Control (Tracer + Protein) Tracer->Well_Neg Well_Pos Positive Control (Tracer Only) Tracer->Well_Pos Well_Test Test Well (Tracer + Protein + Compound) Tracer->Well_Test Protein Target Protein Protein->Well_Neg Protein->Well_Test Compound Test Compound Library (Analogs of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid) Compound->Well_Test Reader FP Plate Reader (Polarized Excitation/Emission) Well_Neg->Reader Well_Pos->Reader Well_Test->Reader Analysis Data Analysis (mP Calculation, Z' Factor) Reader->Analysis Hit_ID Hit Identification Analysis->Hit_ID

Caption: Workflow for a Fluorescence Polarization (FP) competition assay.

Experimental Protocol:

This protocol is a general guideline and should be optimized for the specific protein-protein interaction being studied.

1. Reagent Preparation:

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20 and 1 mM DTT.

  • Target Protein Stock: Prepare a concentrated stock solution of the purified target protein in Assay Buffer.

  • Fluorescent Tracer Stock: Prepare a concentrated stock solution of the fluorescently labeled peptide or small molecule that binds to the target protein in Assay Buffer. The tracer should be >90% labeled for optimal performance.[7]

  • Test Compounds: Prepare stock solutions of the 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid analogs in 100% DMSO.

2. Assay Procedure (384-well plate format):

  • Dispense 100 nL of test compound solution (or DMSO for controls) into the wells of a black, low-volume 384-well plate.

  • Add 10 µL of the target protein solution (diluted in Assay Buffer) to all wells except the "tracer only" controls.

  • Add 10 µL of the fluorescent tracer solution (diluted in Assay Buffer) to all wells.

  • Mix the plate on a plate shaker for 1 minute.

  • Incubate the plate at room temperature for 1-2 hours, protected from light. Incubation time should be optimized to reach binding equilibrium.

  • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

3. Data Analysis:

  • Calculate the millipolarization (mP) values for each well.

  • Determine the Z' factor to assess the quality of the assay using the high (tracer + protein) and low (tracer only) controls. A Z' factor between 0.5 and 1.0 indicates an excellent assay.[2][5]

  • Identify hits as compounds that cause a significant decrease in the mP value compared to the "no compound" control.

Data Presentation:

Compound IDConcentration (µM)Fluorescence Polarization (mP)% Inhibition
Analog-0011015050%
Analog-002102807%
Analog-0031012060%
............
DMSO Control-3000%
Tracer Only-50100%

Assay 2: AlphaLISA PPI Disruption Assay

Application Note:

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay technology that is highly sensitive and suitable for HTS.[8] In a PPI assay, one protein is captured on a Donor bead and the interacting partner is captured on an Acceptor bead.[9] When the two proteins interact, the beads are brought into close proximity (within 200 nm).[8] Upon excitation of the Donor bead at 680 nm, singlet oxygen is generated, which diffuses to the Acceptor bead, triggering a chemiluminescent signal. Test compounds that disrupt the PPI will prevent the beads from coming together, resulting in a decrease in the AlphaLISA signal.[9]

Visualizing the AlphaLISA PPI Disruption Principle:

AlphaLISA_Principle cluster_interaction Protein Interaction (No Inhibitor) cluster_disruption Interaction Disrupted (Inhibitor Present) Donor_A Donor Protein1_A Protein 1 Donor_A->Protein1_A Biotin-Strep. Acceptor_A Acceptor Protein2_A Protein 2 Acceptor_A->Protein2_A Antibody Protein1_A->Protein2_A Interaction Signal_A Light Signal (520-620 nm) Donor_B Donor Protein1_B Protein 1 Donor_B->Protein1_B Biotin-Strep. Acceptor_B Acceptor Protein2_B Protein 2 Acceptor_B->Protein2_B Antibody Inhibitor Inhibitor Protein1_B->Inhibitor NoSignal_B No Signal

Caption: Principle of an AlphaLISA protein-protein interaction assay.

Experimental Protocol:

This protocol is a general template and requires optimization for each specific PPI target.

1. Reagent Preparation:

  • AlphaLISA Buffer: Prepare 1X AlphaLISA Immunoassay Buffer from a 10X stock.[10]

  • Biotinylated Protein: Prepare a working solution of the biotinylated protein partner in AlphaLISA Buffer.

  • Antibody-Conjugated Acceptor Beads: Prepare a working solution of the Acceptor beads conjugated to an antibody specific for the other protein partner in AlphaLISA Buffer.

  • Streptavidin-Coated Donor Beads: Prepare a working solution of Streptavidin Donor beads in AlphaLISA Buffer.

  • Test Compounds: Prepare serial dilutions of the 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid analogs in AlphaLISA Buffer with a final DMSO concentration not exceeding 1%.[10]

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the serially diluted test compound or control to the wells of a 384-well white opaque plate.[9][10]

  • Add 5 µL of the biotinylated protein working solution to all wells.[10]

  • Add 5 µL of the second protein partner (the one to be captured by the Acceptor beads) to all wells.

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of the mixed Anti-tag Acceptor and Streptavidin Donor beads to all wells.[10]

  • Incubate for 30-60 minutes at room temperature in the dark.[10]

  • Read the plate on an AlphaScreen-compatible plate reader.

3. Data Analysis:

  • The raw data will be in arbitrary luminescence units.

  • Calculate the percent inhibition for each test compound concentration relative to the high (no inhibitor) and low (no interacting protein) controls.

  • Plot the percent inhibition versus compound concentration to determine the IC50 value for active compounds.

Data Presentation:

Compound IDIC50 (µM)Max Inhibition (%)
Analog-0012.595
Analog-002> 5010
Analog-0030.898
.........
Control Cmpd1.299

Concluding Remarks

The selection of an appropriate HTS assay is contingent upon the specific biological question and the nature of the molecular target. The Fluorescence Polarization and AlphaLISA assays detailed here represent robust, scalable, and widely adopted platforms for the discovery of small molecule inhibitors of protein-protein interactions. These protocols and application notes provide a solid foundation for researchers initiating screening campaigns for analogs of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid. It is imperative to perform thorough assay development and validation, including the determination of optimal reagent concentrations and incubation times, to ensure high-quality, reproducible data.

References

Application Notes and Protocols for Diaryl Pyrazole Compounds in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for the specific compound with CAS number 129053-84-5, identified as 1-(4-Fluorophenyl)-3-(4-pyridinyl)-1H-pyrazole, did not yield detailed public data regarding its specific biological activity, mechanism of action, or established experimental protocols. The following application notes and protocols are therefore based on the broader class of diaryl pyrazole derivatives, which share structural similarities and are known to be pharmacologically active. The information provided should be considered as a general guide and a starting point for the investigation of novel pyrazole compounds.

Introduction to Diaryl Pyrazoles in Drug Discovery

Pyrazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry. The pyrazole ring system is a versatile scaffold found in numerous FDA-approved drugs, demonstrating a wide range of biological activities.[1][2][3] These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][5][6] The diaryl pyrazole motif, in particular, is a common feature in molecules designed to act as inhibitors of various protein kinases and other key enzymes implicated in disease.[7][8]

The substitution pattern on the aryl rings significantly influences the biological activity and selectivity of these compounds. For instance, the presence of a fluorophenyl group can enhance binding affinity and metabolic stability. The pyridinyl moiety can act as a hydrogen bond acceptor and influence solubility and pharmacokinetic properties.

Potential Therapeutic Applications

Based on the activities of structurally related compounds, 1-(4-Fluorophenyl)-3-(4-pyridinyl)-1H-pyrazole and similar diaryl pyrazoles could be investigated for a variety of therapeutic applications, including:

  • Oncology: As inhibitors of protein kinases such as Aurora kinases, which are crucial for cell cycle regulation and are often overexpressed in cancer cells.[7][8]

  • Inflammatory Diseases: By targeting enzymes like cyclooxygenases (COX) or pro-inflammatory cytokine signaling pathways.

  • Infectious Diseases: Exhibiting antibacterial or antifungal activity through mechanisms that may involve the inhibition of essential microbial enzymes.

Quantitative Data on Representative Diaryl Pyrazole Derivatives

The following table summarizes hypothetical quantitative data for a representative diaryl pyrazole compound (DPZ-1) to illustrate the type of information that would be generated during its preclinical evaluation.

ParameterValueAssay TypeTarget/Cell Line
IC50 0.15 µMKinase AssayAurora Kinase A
0.80 µMKinase AssayAurora Kinase B
EC50 1.2 µMCell ProliferationHCT116 Colon Cancer
2.5 µMCell ProliferationMCF-7 Breast Cancer
MIC 16 µg/mLBroth MicrodilutionStaphylococcus aureus
32 µg/mLBroth MicrodilutionCandida albicans

Experimental Protocols

Below are detailed protocols for key experiments that would be used to characterize the biological activity of a novel diaryl pyrazole compound.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., Aurora Kinase A)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific protein kinase.

Materials:

  • Recombinant human Aurora Kinase A (e.g., from a commercial supplier)

  • Kinase substrate (e.g., Kemptide)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a range of concentrations (e.g., 100 µM to 1 nM).

  • In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (for control wells).

  • Add 5 µL of a solution containing the kinase and substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and then measures the ATP level via a luciferase reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of the test compound on the proliferation of cancer cells.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a serial dilution of the test compound in cell culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as controls.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the EC50 value.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Regulation G2 G2 Phase M M Phase G2->M G1 G1 Phase M->G1 Cell_Cycle_Arrest Cell_Cycle_Arrest M->Cell_Cycle_Arrest Failure of Mitosis S S Phase G1->S S->G2 AuroraA Aurora Kinase A AuroraA->M Centrosome_Separation Centrosome Separation AuroraA->Centrosome_Separation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB Aurora Kinase B AuroraB->M Cytokinesis Cytokinesis AuroraB->Cytokinesis DPZ Diaryl Pyrazole (e.g., CAS 129053-84-5) DPZ->AuroraA Inhibition DPZ->AuroraB Inhibition G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Hit-to-Lead Optimization Synthesis Synthesis of Diaryl Pyrazole Purification Purification (HPLC) Synthesis->Purification Structure_ID Structural Analysis (NMR, MS) Purification->Structure_ID Kinase_Assay Kinase Inhibition Assay (Determine IC50) Structure_ID->Kinase_Assay Cell_Assay Cell Proliferation Assay (Determine EC50) Structure_ID->Cell_Assay MIC_Assay Antimicrobial Assay (Determine MIC) Structure_ID->MIC_Assay SAR Structure-Activity Relationship (SAR) Kinase_Assay->SAR Cell_Assay->SAR MIC_Assay->SAR ADME ADME/Tox Profiling SAR->ADME Lead_Compound Lead Compound Selection ADME->Lead_Compound

References

Application Notes and Protocols for the In Vivo Formulation of 3-(1H-Pyrrole-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

These application notes provide a generalized framework for the formulation of 3-(1H-Pyrrole-2-carboxamido)propanoic acid for in vivo studies. Due to the limited publicly available data on the specific physicochemical properties of this compound, the following protocols and data are presented as a representative guide. Researchers must conduct their own empirical studies to determine the optimal formulation for their specific experimental needs.

Introduction

3-(1H-Pyrrole-2-carboxamido)propanoic acid is a small molecule containing a pyrrole carboxamide core, a structure found in numerous biologically active compounds.[1][2][3] The development of a stable and biocompatible formulation is critical for its evaluation in in vivo models. This document outlines the essential steps and considerations for developing a parenteral formulation of this compound, focusing on vehicle selection, solubility enhancement, and administration protocols. The pyrrole moiety is a feature of many drugs, and its derivatives have shown a range of biological activities, including anti-inflammatory and anticancer properties.[1][2][4]

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 3-(1H-Pyrrole-2-carboxamido)propanoic acid

PropertyPredicted Value/CharacteristicImplication for Formulation
Molecular Formula C₈H₁₀N₂O₃---
Molecular Weight 182.18 g/mol Influences dissolution rate and diffusion.
Appearance White to off-white solidVisual confirmation of purity and dissolution.
pKa Estimated 3.5 - 4.5 (due to the propanoic acid)The compound is acidic and will be ionized at physiological pH. pH adjustment of the formulation vehicle will be critical for solubility.
LogP Estimated 0.5 - 1.5Indicates moderate lipophilicity. May require co-solvents or surfactants for aqueous solubility.
Aqueous Solubility Predicted to be low at neutral pHWill likely require a tailored vehicle for parenteral administration. Solubility is expected to increase at higher pH.
Stability Potential for hydrolysis of the amide bondThe formulation should be prepared fresh, and stability studies should be conducted to assess degradation.

Formulation Development for Parenteral Administration

The goal is to develop a sterile, pyrogen-free, and stable solution for injection. Given the predicted low aqueous solubility at physiological pH, a common strategy is to use a co-solvent system or a pH-adjusted aqueous vehicle.

Vehicle Selection

The choice of vehicle is paramount for ensuring the solubility and stability of the compound while minimizing toxicity in the animal model.[5][6][7] A tiered approach to vehicle screening is recommended, starting with simple aqueous systems and progressing to more complex co-solvent or surfactant-based systems if necessary.

Table 2: Recommended Starting Formulations for Solubility Screening

Vehicle CompositionRationale
Saline (0.9% NaCl) with pH adjustment A simple, isotonic vehicle. The pH can be adjusted with NaOH to deprotonate the carboxylic acid and enhance solubility.
10% DMSO / 90% Saline (v/v) Dimethyl sulfoxide (DMSO) is a common aprotic solvent for solubilizing compounds for in vivo use. The final concentration of DMSO should be kept low to minimize toxicity.
5% Solutol® HS 15 / 95% Saline (v/v) Solutol® HS 15 is a non-ionic solubilizer and emulsifying agent used for poorly soluble drugs.
10% PEG400 / 90% Saline (v/v) Polyethylene glycol 400 (PEG400) is a water-miscible co-solvent that can enhance the solubility of lipophilic compounds.
5% Tween® 80 / 95% Saline (v/v) Tween® 80 (Polysorbate 80) is a non-ionic surfactant used to increase solubility and stability.[8]
Experimental Workflow for Formulation Development

The following diagram outlines the general workflow for developing a suitable formulation for in vivo studies.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Optimization cluster_2 Phase 3: Final Formulation & In Vivo Study A Physicochemical Characterization (pKa, LogP, Solubility) B Vehicle Solubility Screening A->B C Lead Vehicle Selection B->C D Dose-Response Solubility C->D E Short-term Stability (4°C and RT) D->E F Sterile Filtration (0.22 µm filter) E->F G Animal Dosing (e.g., IV, IP, SC) F->G H Pharmacokinetic/ Pharmacodynamic Analysis G->H G Compound 3-(1H-Pyrrole-2-carboxamido) propanoic acid Receptor Cell Surface Receptor Compound->Receptor Kinase2 Kinase B Compound->Kinase2 Inhibition Kinase1 Kinase A Receptor->Kinase1 Kinase1->Kinase2 TF Transcription Factor (e.g., NF-κB) Kinase2->TF Activation Nucleus Nucleus TF->Nucleus Translocation Gene Pro-inflammatory Gene Expression Response Inflammatory Response Gene->Response

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid. This guide is intended for researchers, scientists, and drug development professionals. Here you will find detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid?

A1: The synthesis involves an amide coupling reaction between pyrrole-2-carboxylic acid and 3-aminopropionic acid (β-alanine). This reaction typically requires a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

Q2: Why is a coupling agent necessary for this reaction?

A2: Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures, which can lead to side reactions and decomposition of the starting materials.[1] Coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, allowing the reaction to proceed under milder conditions.[1]

Q3: What are some common challenges with using pyrrole-2-carboxylic acid in amide coupling reactions?

A3: Pyrrole-containing compounds can be less reactive in N-acylation reactions compared to other amines.[2] This is attributed to the lower nucleophilicity of the pyrrole nitrogen. While this synthesis involves the carboxylic acid functionality of the pyrrole, the electronic nature of the pyrrole ring can still influence the reactivity of the carboxyl group.

Q4: Are there alternative methods to the standard coupling agents?

A4: Yes, newer methods are being developed for amide bond formation. For instance, a one-pot reaction using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a catalyst and di-tert-butyl dicarbonate (Boc₂O) has been shown to be effective for low-reactivity nitrogen-containing heterocyclic compounds.[2] Another approach involves the use of 2,2'-dipyridyldithiocarbonate (DPDTC) in flow chemistry, which can lead to high yields of amide products.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Product Yield Incomplete activation of pyrrole-2-carboxylic acid.Ensure the coupling agent (e.g., EDC or DCC) is fresh and added in the correct stoichiometric amount (typically 1.1-1.5 equivalents). Consider adding an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form a more stable active ester.
Low reactivity of 3-aminopropionic acid.Ensure the pH of the reaction mixture is optimal (typically between 7-9) to ensure the amine is deprotonated and nucleophilic.
Degradation of starting materials or product.Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid.
Presence of Multiple Spots on TLC (Impure Product) Formation of N-acylurea byproduct.If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and can often be removed by filtration. If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.
Unreacted starting materials.Monitor the reaction progress by TLC. If the reaction stalls, consider adding more coupling agent. Ensure proper stoichiometry of reactants.
Side reactions involving the pyrrole ring.The pyrrole ring can be susceptible to electrophilic attack. Use mild reaction conditions and avoid strongly acidic or basic conditions during workup and purification.
Difficulty in Product Purification Co-elution of product with byproducts during column chromatography.Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider a different stationary phase if separation is challenging.
Product is highly polar and difficult to extract.Use a more polar solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Multiple extractions may be necessary. Acid-base extraction can also be employed to separate the acidic product from neutral impurities.

Experimental Protocols

Protocol 1: EDC/NHS Coupling

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and N-hydroxysuccinimide (NHS) as an activator.

Materials:

  • Pyrrole-2-carboxylic acid

  • 3-Aminopropionic acid (β-alanine)

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve pyrrole-2-carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.5 eq) portion-wise to the solution while stirring.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve 3-aminopropionic acid (1.2 eq) in a minimal amount of water and adjust the pH to 8-9 with a suitable base (e.g., triethylamine or sodium bicarbonate).

  • Add the 3-aminopropionic acid solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane).

Visualizations

Signaling Pathway: Amide Coupling via EDC/NHS

The following diagram illustrates the mechanism of amide bond formation using EDC and NHS.

Amide_Coupling RCOOH Pyrrole-2-carboxylic acid Active_Intermediate O-acylisourea (Active Intermediate) RCOOH->Active_Intermediate + EDC EDC EDC EDC->Active_Intermediate NHS_Ester NHS Active Ester Active_Intermediate->NHS_Ester + NHS EDC_Urea EDC Urea Byproduct Active_Intermediate->EDC_Urea NHS NHS NHS->NHS_Ester Amide 3-[(1H-Pyrrole-2-carbonyl)- amino]propionic acid NHS_Ester->Amide + 3-Aminopropionic acid RNH2 3-Aminopropionic acid RNH2->Amide

Caption: Amide coupling reaction mechanism using EDC and NHS.

Experimental Workflow: Synthesis and Purification

This diagram outlines the general workflow for the synthesis and purification of the target compound.

Synthesis_Workflow Start Start: Reagents Reaction Amide Coupling Reaction Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Product Characterization->Final_Product

Caption: General workflow for synthesis and purification.

References

Technical Support Center: Purification of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine?

A1: Impurities can arise from starting materials, side reactions during the amide coupling process, and subsequent degradation. Common impurities may include:

  • Unreacted Starting Materials: Pyrrole-2-carboxylic acid and β-Alanine.

  • Coupling Reagent Byproducts: Urea derivatives (from carbodiimide reagents like DCC or EDC), and HOBt/HOAt-related byproducts.

  • Side-Reaction Products: Di-acylated β-Alanine, or products from side reactions involving the pyrrole ring.[1][2]

  • Solvent Residues: Residual solvents from the reaction or initial purification steps.

Q2: What are the recommended methods for purifying crude N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine?

A2: The primary purification methods for N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the purification process. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the purity of the fractions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine.

Recrystallization Issues
Problem Possible Cause Suggested Solution
Product does not crystallize - Solution is not supersaturated.- Presence of impurities inhibiting crystallization.- Concentrate the solution by slowly evaporating the solvent.- Add an anti-solvent dropwise to induce precipitation.- Cool the solution slowly to 0-4 °C.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of pure product.
Product oils out - The boiling point of the solvent is too high.- The product is melting at the crystallization temperature.- High concentration of impurities.- Use a lower-boiling point solvent or a solvent mixture.- Ensure the solution is not heated excessively.- Perform a preliminary purification by another method (e.g., short column chromatography) to remove major impurities.
Low recovery of pure product - The product is too soluble in the chosen solvent.- Premature crystallization during hot filtration.- Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.- Use a minimal amount of hot solvent for dissolution.- Preheat the filtration apparatus to prevent premature crystallization.
Crystals are colored - Presence of colored impurities.- Treat the solution with activated charcoal before filtration.- Perform a second recrystallization.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of product and impurities - Inappropriate mobile phase polarity.- Incorrect stationary phase.- Overloading of the column.- Adjust the solvent system polarity. A common starting point for N-acyl amino acids is a mixture of dichloromethane/methanol or ethyl acetate/hexane.- Use a different stationary phase (e.g., alumina instead of silica gel).- Reduce the amount of crude product loaded onto the column.
Product is retained on the column - Product is too polar for the chosen mobile phase.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system).
Streaking or tailing of the product band - The compound is acidic or basic and interacting with the silica gel.- The sample is not fully dissolved in the mobile phase.- Add a small amount of acetic acid or triethylamine to the mobile phase to suppress ionization.- Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Test the solubility of the crude N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair. Ideal solvents will show high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

General Column Chromatography Protocol
  • Stationary Phase: Silica gel is a common choice for the purification of polar organic molecules like N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine.

  • Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A gradient of ethyl acetate in hexane or methanol in dichloromethane is often a good starting point.

  • Column Packing: Pack the chromatography column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine Initial_Assessment Purity Assessment (TLC/HPLC) Crude_Product->Initial_Assessment Recrystallization Recrystallization Initial_Assessment->Recrystallization High Purity & Crystalline Column_Chromatography Column Chromatography Initial_Assessment->Column_Chromatography Complex Mixture Final_Product Pure Product Recrystallization->Final_Product Column_Chromatography->Recrystallization Further Polishing Column_Chromatography->Final_Product

Caption: General workflow for the purification of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine.

Troubleshooting_Tree Start Purification Issue Detected Method Which method? Start->Method Recrystallization_Issue Recrystallization Problem Method->Recrystallization_Issue Recrystallization Chromatography_Issue Chromatography Problem Method->Chromatography_Issue Chromatography No_Crystals No Crystals Form Recrystallization_Issue->No_Crystals Low_Yield Low Yield Recrystallization_Issue->Low_Yield Oiling_Out Product Oils Out Recrystallization_Issue->Oiling_Out Poor_Separation Poor Separation Chromatography_Issue->Poor_Separation Tailing Band Tailing Chromatography_Issue->Tailing Solution1 Concentrate / Add Anti-solvent / Cool / Seed No_Crystals->Solution1 Solution2 Check Solvent Choice / Minimize Hot Solvent Low_Yield->Solution2 Solution3 Change Solvent / Preliminary Cleanup Oiling_Out->Solution3 Solution4 Optimize Mobile Phase / Change Stationary Phase Poor_Separation->Solution4 Solution5 Add Modifier to Mobile Phase (Acid/Base) Tailing->Solution5

Caption: Troubleshooting decision tree for purification issues.

References

3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid?

Q2: How should I handle the compound upon receiving it?

Upon receipt, it is crucial to store the compound under the recommended conditions immediately. Visually inspect the material for any signs of degradation, such as discoloration or clumping. Always handle the compound in a well-ventilated area, preferably in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Is 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid sensitive to air or moisture?

Compounds containing a pyrrole ring can be sensitive to air and light. Amide bonds can be susceptible to hydrolysis in the presence of moisture, especially under acidic or basic conditions. Therefore, it is prudent to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible and to minimize its exposure to ambient air and humidity.

Q4: What solvents are suitable for dissolving 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid?

The solubility of this compound should be empirically determined. Based on its structure, it is likely to have some solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in aqueous buffers may be pH-dependent due to the carboxylic acid group.

Q5: How stable are solutions of this compound?

The stability of solutions will depend on the solvent, pH, temperature, and exposure to light. It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. A preliminary stability study on the solution under the intended storage and experimental conditions is highly recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound in solid form or in solution.1. Verify the storage conditions of the solid compound. 2. Prepare fresh solutions for each experiment. 3. Perform a quick purity check of the compound (e.g., by HPLC or LC-MS).
Change in physical appearance of the solid (e.g., color change, clumping) Degradation due to improper storage (exposure to light, moisture, or heat).1. Discard the degraded material. 2. Order a fresh batch of the compound. 3. Review and improve storage and handling procedures.
Precipitation observed in a stock solution Poor solubility or degradation leading to insoluble products.1. Try a different solvent or adjust the pH of the buffer. 2. Gently warm the solution to aid dissolution (if the compound is thermally stable). 3. Filter the solution before use. 4. Prepare a more dilute stock solution.
Loss of compound activity over time in an assay Instability of the compound under assay conditions (e.g., pH, temperature, presence of certain reagents).1. Investigate the effect of individual assay components on the compound's stability. 2. Reduce the incubation time of the compound in the assay medium. 3. Consider using a stabilizer if compatible with the experimental setup.

Experimental Protocols

While specific validated protocols for this compound are not available, the following general methodologies can be adapted to assess its stability.

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1][2]

  • Preparation of Stock Solution: Prepare a stock solution of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of acetonitrile and water.

  • Stress Conditions: Expose the stock solution to the following stress conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M hydrochloric acid. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[3]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M sodium hydroxide. Keep at room temperature or heat gently for a defined period.[3]

    • Oxidative Degradation: Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature, protected from light, for a defined period.[3]

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.

    • Photostability: Expose the stock solution to light conditions as specified in ICH guidelines (e.g., using a photostability chamber). A control sample should be kept in the dark.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating analytical method, such as HPLC.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

  • Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18). Develop a mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Method Optimization: Optimize the mobile phase composition (gradient or isocratic elution), flow rate, and column temperature to achieve good separation between the parent compound and any degradation products formed during the forced degradation study.

  • Detection: Use a UV detector at a wavelength where the compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

As no quantitative data for the stability of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid was found in the public domain, a data table cannot be provided. It is recommended that researchers generate their own stability data using the protocols outlined above. The results of a forced degradation study could be summarized in a table similar to the one below:

Table 1: Example of a Stability Data Summary Table

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 hours60°CData to be generatedData to be generated
0.1 M NaOH8 hoursRoom TempData to be generatedData to be generated
3% H₂O₂24 hoursRoom TempData to be generatedData to be generated
Heat48 hours80°CData to be generatedData to be generated
Light1.2 million lux hours25°CData to be generatedData to be generated

Visualizations

The following diagrams illustrate logical workflows relevant to the stability and handling of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid.

cluster_storage Initial Handling and Storage Workflow Receive Receive Inspect Inspect Receive->Inspect Visually check for degradation Store Store Inspect->Store Store at 2-8°C, dry, dark Document Document Store->Document Record lot number and date cluster_stability_assessment Stability Assessment Workflow Forced_Degradation Perform Forced Degradation Study Develop_Method Develop Stability-Indicating HPLC Method Forced_Degradation->Develop_Method Analyze_Samples Analyze Stressed Samples Develop_Method->Analyze_Samples Identify_Pathways Identify Degradation Pathways & Products Analyze_Samples->Identify_Pathways Establish_Conditions Establish Storage Conditions & Shelf-life Identify_Pathways->Establish_Conditions

References

common issues in experiments with 3-(1H-Pyrrole-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(1H-Pyrrole-2-carboxamido)propanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.

Section 1: Synthesis and Purification

This section addresses common challenges encountered during the synthesis, which typically involves the amide coupling of 1H-pyrrole-2-carboxylic acid and a β-alanine derivative, followed by purification.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My amide coupling reaction to synthesize 3-(1H-Pyrrole-2-carboxamido)propanoic acid has a very low yield. What are the common causes and solutions?

A1: Low yields in this amide coupling are a frequent issue and can stem from several factors.[1] The primary reasons include inefficient activation of the carboxylic acid, side reactions, and poor nucleophilicity of the amine.

  • Inefficient Carboxylic Acid Activation: The carboxylic acid of the pyrrole must be activated to react with the amine. If this activation is incomplete, the reaction will not proceed efficiently.[1][2]

  • Side Reactions: Carbodiimide reagents like DCC or EDC can lead to the formation of N-acylurea byproducts, which consumes the activated acid. Additives like HOBt or DMAP are often used to suppress this and improve efficiency.[2] The pyrrole ring itself can be sensitive to overly harsh or acidic conditions, potentially leading to degradation or side reactions.

  • Amine Reactivity: While β-alanine is generally reactive, the reaction conditions (e.g., pH, solvent) must be optimal. An acid-base reaction between the carboxylic acid and the amine can occur, forming a salt and rendering the amine non-nucleophilic, especially if a coupling agent is not used.[2]

Troubleshooting Steps:

  • Choice of Coupling Reagent: Screen a selection of coupling reagents to find the optimal conditions for your specific setup.[1] See the table below for a comparison.

  • Use of Additives: Incorporate additives like HOBt, HOBt/DMAP, or PyBOP to minimize side reactions and improve reaction rates.

  • Reaction Conditions: Ensure your reaction is performed under anhydrous (water-free) conditions, as water can hydrolyze the activated intermediate. Run the reaction at a suitable temperature, often starting at 0°C and allowing it to warm to room temperature.

  • Order of Addition: Add the coupling reagent to the carboxylic acid first to allow for activation before introducing the amine.

Data Presentation: Comparison of Common Amide Coupling Reagents
Coupling ReagentAdditive(s)AdvantagesCommon Issues & Disadvantages
DCC (dicyclohexylcarbodiimide)HOBt, DMAPInexpensive and effective.Forms insoluble dicyclohexylurea (DCU) byproduct which can be hard to remove; Potential for racemization.[1][2]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, DMAPForms a water-soluble urea byproduct, simplifying purification via aqueous workup.More expensive than DCC; Can still lead to side reactions without additives.[1][3]
HBTU / HATU DIPEA (Hünig's base)Fast reaction rates, low racemization.More expensive; Byproducts must be removed during workup.[3]
T3P (Propylphosphonic Anhydride)Pyridine, Et3NHigh-yielding, byproducts are water-soluble.Can be sensitive to moisture.[3]

Q2: I'm having difficulty purifying the final product. What are the recommended methods?

A2: Purification challenges often relate to removing unreacted starting materials or byproducts from the coupling reaction.

  • Removal of Byproducts: If using EDC, an acidic wash during the workup will remove the water-soluble urea byproduct. If using DCC, the insoluble DCU can often be removed by filtration, but trace amounts may require column chromatography.

  • Product Isolation: The final product has a free carboxylic acid, making it amenable to pH-based purification. A common strategy involves precipitating the product by acidifying the reaction mixture after saponification (if an ester was used) or workup.[4] The resulting solid can be collected by filtration and washed with solvents like cold water and ether to remove residual impurities.[4]

  • Chromatography: If precipitation and washing are insufficient, reverse-phase or normal-phase column chromatography may be necessary. The choice of solvent system will depend on the specific impurities present.

Mandatory Visualization: Synthesis Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of 3-(1H-Pyrrole-2-carboxamido)propanoic acid.

G A 1. Reactant Preparation (1H-Pyrrole-2-COOH & β-Alanine Ester) B 2. Carboxylic Acid Activation (Add Coupling Reagent, e.g., EDC/HOBt) A->B C 3. Amide Coupling (Add Amine, Stir 0°C to RT) B->C D 4. Reaction Workup (Aqueous Wash to Remove Byproducts) C->D E 5. Saponification (Hydrolysis) (If starting with β-Alanine Ester, e.g., NaOH) D->E F 6. Acidification & Precipitation (Adjust pH to 2-3 with HCl) E->F G 7. Isolation & Purification (Filter solid, Wash with H2O/Ether) F->G H 8. Final Product Characterization (NMR, MS, Purity Analysis) G->H

Caption: General synthesis and purification workflow.
Experimental Protocols: Synthesis of 3-(1H-Pyrrole-2-carboxamido)propanoic acid

This protocol is a generalized procedure based on standard amide coupling and saponification methods.[4][5]

Materials:

  • 1H-Pyrrole-2-carboxylic acid

  • β-Alanine methyl ester hydrochloride

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Triethylamine (Et3N) or DIPEA

  • Dichloromethane (DCM), anhydrous

  • Sodium Hydroxide (NaOH), 2N solution

  • Hydrochloric Acid (HCl), 2N solution

  • Deionized Water

  • Diethyl Ether

Procedure:

  • Reactant Solubilization: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1H-Pyrrole-2-carboxylic acid (1.0 eq), β-alanine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.

  • Amine Neutralization: Cool the mixture to 0°C in an ice bath. Add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride salt of the amine.

  • Acid Activation & Coupling: Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester intermediate.

  • Saponification: Dissolve the crude ester in a solvent like acetone or methanol.[4] Add 2N NaOH solution dropwise while cooling in an ice bath until the pH is between 12-13.[4] Stir for 2-4 hours or until TLC indicates complete consumption of the ester.

  • Acidification and Precipitation: Cool the mixture in an ice-water bath and slowly add 2N HCl to adjust the pH to 2-3. A white solid precipitate should form.[4]

  • Isolation: Collect the solid by vacuum filtration. Wash the precipitate sequentially with cold deionized water and diethyl ether to remove residual salts and organic impurities.[4]

  • Drying: Dry the final product under vacuum to obtain 3-(1H-Pyrrole-2-carboxamido)propanoic acid.

Section 2: Handling, Solubility, and Stability

This section provides guidance on the proper handling, storage, and solubilization of the compound for downstream experiments.

Frequently Asked Questions (FAQs) - Handling

Q3: What are the best solvents for dissolving 3-(1H-Pyrrole-2-carboxamido)propanoic acid for biological assays?

A3: The solubility is dictated by the polar carboxylic acid group and the moderately polar pyrrole-amide core.

  • High Solubility: The compound is expected to be soluble in polar organic solvents like DMSO and DMF. For biological assays, preparing a concentrated stock solution in DMSO is a standard practice.

  • Moderate to Low Solubility: Solubility is likely lower in alcohols like methanol or ethanol.

  • Aqueous Solubility: The compound is expected to be poorly soluble in neutral water. However, its solubility increases significantly in aqueous basic solutions (e.g., PBS at pH > 7.4, or solutions containing NaOH or NaHCO3) where the carboxylic acid is deprotonated to form a more soluble carboxylate salt.

Solubility Troubleshooting Table

SolventExpected SolubilityNotes for Researchers
DMSO, DMF HighRecommended for preparing high-concentration stock solutions.
Methanol, Ethanol Moderate / LowMay require heating or sonication to dissolve.
Water (neutral) Very LowNot recommended for primary dissolution.
Aqueous Base (pH > 8) HighThe compound will deprotonate to its salt form, increasing solubility.
Aqueous Acid (pH < 4) Very LowThe carboxylic acid will be fully protonated, minimizing aqueous solubility.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, the solid compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Pyrrole-containing compounds can be susceptible to oxidation and polymerization over time, especially when exposed to air and light.[6] Solutions, particularly in DMSO, should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Mandatory Visualization: Troubleshooting Low Synthesis Yield

This decision-making diagram helps diagnose the cause of low product yield during the amide coupling step.

G start Start: Low Reaction Yield q1 Was unreacted starting material (acid) recovered? start->q1 a1_yes Inefficient Activation or Coupling q1->a1_yes Yes a1_no Complex mixture or no desired product seen? q1->a1_no No sol1 Solution: - Change coupling reagent (e.g., to HATU) - Add HOBt to EDC/DCC reaction - Check for moisture a1_yes->sol1 a2_yes Side Reactions or Degradation a1_no->a2_yes Yes a2_no Purification Issue: Product lost during workup? a1_no->a2_no No sol2 Solution: - Use milder conditions (lower temp) - Check pH; avoid strong acid - Ensure inert atmosphere a2_yes->sol2 sol3 Solution: - Check pH during extraction/precipitation - Analyze aqueous layers for product - Avoid overly harsh wash steps a2_no->sol3

Caption: Troubleshooting flowchart for low synthesis yield.

References

Technical Support Center: Synthesis of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for the synthesis of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine?

A1: The synthesis of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine involves the formation of an amide bond between 2-pyrrolecarboxylic acid and β-alanine. Commonly used coupling reagents for this type of reaction include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like N-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[1][2][3] Other efficient reagents include uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1]

Q2: What are the typical yields for this synthesis?

A2: While specific yields for the synthesis of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine are not extensively reported in the provided search results, yields for similar peptide coupling reactions can vary widely depending on the chosen reagents, reaction conditions, and purification methods. Generally, yields can range from moderate to high (40-90%). Optimization of the reaction conditions is crucial for achieving high yields.

Q3: What are the main side reactions to be aware of during the synthesis?

A3: Several side reactions can occur during the coupling of 2-pyrrolecarboxylic acid and β-alanine, potentially reducing the yield and purity of the final product. These include:

  • Racemization: While β-alanine is not chiral, if a chiral derivative of pyrrole-2-carboxylic acid were used, racemization could be a concern. Additives like HOBt are used to suppress this.[1][4]

  • N-acylurea formation: When using carbodiimide reagents like EDC, the activated carboxylic acid can rearrange to form a stable N-acylurea, which is unable to react with the amine.[3]

  • Diketopiperazine formation: This is more common when coupling dipeptides but can occur under certain conditions.[4]

  • Polymerization: Under harsh conditions, such as excessively high temperatures or strong acids, polymerization of the starting materials or the product can lead to the formation of tarry byproducts.[5]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate and developed in an appropriate solvent system. The disappearance of the starting materials (2-pyrrolecarboxylic acid and β-alanine) and the appearance of the product spot indicate the progression of the reaction. Staining with ninhydrin can be used to visualize the amine-containing compounds.[6]

Troubleshooting Guide

IssueQuestionPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Why is the yield of my N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine very low or non-existent?Incomplete reaction due to inefficient coupling reagent or reaction conditions.- Ensure the coupling reagent is fresh and active.- Increase the reaction time or temperature moderately.- Consider using a more efficient coupling reagent such as HBTU or PyBOP.[1]- Ensure the starting materials are pure and dry.
Degradation of starting materials or product.- Avoid excessively high temperatures or strong acidic/basic conditions.[5]- Use a milder catalyst if applicable.
Poorly reactive starting materials.- Ensure the amine is not protonated; a base like DIPEA or NMM may be required.[3]
Presence of Multiple Byproducts My final product is contaminated with several impurities. What are they and how can I minimize them?Formation of N-acylurea.- Use an additive like HOBt with EDC to trap the activated intermediate and prevent rearrangement.[3]
Formation of furan as a byproduct from pyrrole decomposition.- Maintain a neutral or slightly basic pH (pH > 3) to avoid acid-catalyzed side reactions of the pyrrole ring.[5]
Unreacted starting materials.- Ensure equimolar amounts of reactants or a slight excess of the amine.- Optimize reaction time and temperature to drive the reaction to completion.
Difficult Purification I am having trouble purifying the product, which appears as a dark, tarry substance. What could be the cause?Polymerization of the pyrrole moiety or starting materials.- Lower the reaction temperature.- Use a milder acid catalyst or neutral conditions.[5]- Ensure efficient stirring to prevent localized overheating.
Insoluble byproducts.- If using DCC, the byproduct dicyclohexylurea (DCU) is poorly soluble. Consider using a water-soluble carbodiimide like EDC, as the resulting urea is soluble and easier to remove.[2]

Comparison of Common Coupling Reagents

Coupling ReagentAdvantagesDisadvantages
EDC/HOBt - Water-soluble byproducts (with EDC) are easily removed.- HOBt suppresses racemization and improves efficiency.[1][2]- Can form N-acylurea byproduct.- May be less efficient for sterically hindered couplings.
HBTU/TBTU - High coupling efficiency and rapid reaction times.[1]- Low racemization, especially with HOBt.[2]- Byproducts can sometimes be difficult to remove.- HOBt is part of the structure, which has safety considerations.[2]
PyBOP - Efficient coupling, similar to BOP, but with less hazardous byproducts.[1]- Rapid reactions.- Can be more expensive than carbodiimides.
DCC - Effective and widely used.[3]- Forms a poorly soluble byproduct (DCU) that can complicate purification.[2]

Experimental Protocols

Protocol 1: Synthesis of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine using EDC/HOBt
  • Materials:

    • 2-Pyrrolecarboxylic acid

    • β-Alanine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF, anhydrous)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure: a. In a round-bottom flask, dissolve 2-pyrrolecarboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. b. Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 10 minutes. c. In a separate flask, dissolve β-alanine (1.1 eq) in DMF with the aid of DIPEA. d. Add the β-alanine solution to the first flask. e. Add EDC (1.2 eq) to the reaction mixture and stir at room temperature. f. Monitor the reaction progress by TLC. g. Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_dissolution Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification A Dissolve 2-Pyrrolecarboxylic Acid and HOBt in DMF B Add DIPEA A->B D Combine Reactant Solutions B->D C Dissolve β-Alanine in DMF with DIPEA C->D E Add EDC D->E F Stir at Room Temperature E->F G Monitor by TLC F->G H Dilute with Ethyl Acetate G->H Reaction Complete I Wash with NaHCO3 and Brine H->I J Dry with Na2SO4 I->J K Concentrate J->K L Purify by Column Chromatography K->L

Caption: A general experimental workflow for the synthesis of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine.

troubleshooting_guide Start Low Yield? IncompleteReaction Check for Incomplete Reaction Start->IncompleteReaction Yes Byproducts Analyze for Byproducts Start->Byproducts No OptimizeConditions Optimize Reaction Conditions: - Increase time/temp - Change coupling reagent IncompleteReaction->OptimizeConditions Yes CheckReagents Check Reagent Quality and Purity IncompleteReaction->CheckReagents Also consider Purification Purification Issues? Byproducts->Purification No MinimizeSideReactions Minimize Side Reactions: - Add HOBt - Control pH Byproducts->MinimizeSideReactions Yes ImprovePurification Improve Purification: - Use water-soluble carbodiimide - Optimize solvent system Purification->ImprovePurification Yes

Caption: A troubleshooting decision tree for improving the yield of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine synthesis.

References

Technical Support Center: Synthesis of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the potential side reactions during the synthesis of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses specific issues that may be encountered during the amide coupling of pyrrole-2-carboxylic acid and β-alanine.

Issue 1: Low yield of the desired product and presence of a major, difficult-to-remove byproduct.

  • Question: My reaction to synthesize 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid using a carbodiimide coupling agent (e.g., EDC or DCC) resulted in a low yield of the target molecule. I also observe a significant amount of a byproduct that is challenging to separate from my product. What is likely happening and how can I fix it?

  • Answer: The most probable cause is the formation of an N-acylurea byproduct . This occurs when the O-acylisourea intermediate, formed from the reaction of pyrrole-2-carboxylic acid and the carbodiimide, rearranges into a stable N-acylurea.[1][2][3] This side reaction not only consumes your starting material and reduces the yield of the desired amide but also creates a byproduct with similar solubility to the product, complicating purification.[2]

    Mitigation Strategies:

    • Use of Additives: The most effective way to suppress N-acylurea formation is to add a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[1][4] These additives react with the O-acylisourea intermediate to form an active ester that is more stable towards rearrangement but still reactive enough to form the desired amide bond.[1]

    • Temperature Control: Lowering the reaction temperature can suppress the formation of N-acylurea.[5]

    • Solvent Choice: Using solvents with low dielectric constants, such as dichloromethane (DCM) or chloroform, can minimize this side reaction.[6]

Issue 2: Consumption of more than one equivalent of pyrrole-2-carboxylic acid.

  • Question: I've noticed that my reaction requires more than one equivalent of pyrrole-2-carboxylic acid to drive the consumption of β-alanine to completion. Why is this happening?

  • Answer: This issue is likely due to the formation of a symmetric anhydride of pyrrole-2-carboxylic acid. The O-acylisourea intermediate can react with a second molecule of pyrrole-2-carboxylic acid to form the anhydride.[1] While this anhydride can still react with β-alanine to form the desired product, it effectively consumes two molecules of the carboxylic acid for one amide bond formation, leading to a stoichiometric imbalance.

    Mitigation Strategies:

    • Controlled Addition of Reagents: Adding the coupling agent slowly to a solution of the carboxylic acid and the amine can help to minimize the formation of the symmetric anhydride.

    • Use of Pre-activated Esters: Alternatively, pre-activating the pyrrole-2-carboxylic acid as an active ester (e.g., with HOBt and EDC) before the addition of β-alanine can prevent the formation of the symmetric anhydride.

Issue 3: Presence of pyrrole as a byproduct, especially at elevated temperatures.

  • Question: During my reaction workup, I've identified the presence of pyrrole. What could be causing this?

  • Answer: The presence of pyrrole indicates that decarboxylation of pyrrole-2-carboxylic acid is occurring. This is more likely to happen at elevated temperatures.[7] The pyrrole ring is susceptible to acid-catalyzed decarboxylation, especially in strongly acidic solutions.[8][9]

    Mitigation Strategies:

    • Temperature Control: Avoid high reaction temperatures. The amide coupling reaction can often be carried out effectively at room temperature or even at 0°C.

    • pH Control: Maintain a neutral or slightly basic pH during the reaction to avoid acid-catalyzed decarboxylation.

Issue 4: Discoloration of the reaction mixture and formation of polymeric material.

  • Question: My reaction mixture turns dark, and I'm getting some insoluble, tar-like material. What is the cause of this?

  • Answer: The pyrrole ring is sensitive to strong acids and oxidizing agents, which can lead to polymerization or degradation .[10][11] The use of harsh reaction conditions can promote these unwanted side reactions.

    Mitigation Strategies:

    • Mild Reaction Conditions: Employ mild coupling agents and avoid strongly acidic or basic conditions.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the pyrrole ring.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of when synthesizing 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid?

A1: The most prevalent side reactions are the formation of N-acylurea when using carbodiimide coupling agents, the formation of the symmetric anhydride of pyrrole-2-carboxylic acid, and the potential for decarboxylation of the pyrrole-2-carboxylic acid at higher temperatures.[1][2][3][7]

Q2: How can I minimize the formation of the N-acylurea byproduct?

A2: The use of an additive like HOBt or OxymaPure in conjunction with your carbodiimide coupling agent is the most effective method.[1][4] These additives form a more stable active ester intermediate, which suppresses the rearrangement to the N-acylurea.[1]

Q3: Is the pyrrole ring itself reactive under standard amide coupling conditions?

A3: Under standard, mild amide coupling conditions (neutral pH, room temperature), the pyrrole ring is generally stable. However, it is susceptible to electrophilic substitution in the presence of strong acids and can be oxidized, leading to discoloration and polymerization.[10][11] It is also prone to decarboxylation at elevated temperatures.[7]

Q4: Are there alternative methods to using carbodiimides for the amide coupling?

A4: Yes, one common alternative is to convert pyrrole-2-carboxylic acid to pyrrole-2-carbonyl chloride . This can be achieved using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride is highly reactive towards amines. However, pyrrole-2-carbonyl chloride can be unstable and may require careful handling.

Q5: What are the potential side reactions when using pyrrole-2-carbonyl chloride?

A5: The primary challenge with pyrrole-2-carbonyl chloride is its potential instability. Side reactions can include decomposition and polymerization, especially if not used immediately after preparation. Also, the reaction of the acid chloride with the amine will produce hydrochloric acid, which needs to be neutralized by a base to prevent protonation of the amine and potential acid-catalyzed side reactions on the pyrrole ring.

Quantitative Data on Side Product Formation

While exact quantitative data can be highly dependent on specific reaction conditions, the following table summarizes the potential impact of different conditions on the formation of key side products.

Side ProductCoupling MethodConditions Favoring FormationTypical Yield Range (if unmitigated)Mitigation Strategy & Expected Improvement
N-Acylurea Carbodiimide (EDC, DCC)No additive, higher temperatures, polar aprotic solvents (e.g., DMF)[2]5-50%Addition of HOBt/OxymaPure; can be suppressed to <5%[5]
Symmetric Anhydride Carbodiimide (EDC, DCC)High concentration of carboxylic acid relative to the amineVariesControlled addition of reagents, pre-activation; can be minimized
Pyrrole (from decarboxylation) AnyHigh temperatures (>100 °C), strongly acidic conditions[7][8][9]Varies with temperature and pHMaintain reaction temperature at or below room temperature
Polymeric byproducts AnyStrong acids, oxidizing agentsVariesUse of mild reaction conditions, inert atmosphere

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Coupling of Pyrrole-2-carboxylic Acid and β-Alanine

This protocol is designed to minimize the formation of N-acylurea and other side products.

  • Dissolution: In a round-bottom flask, dissolve pyrrole-2-carboxylic acid (1.0 eq) and β-alanine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of HOBt: Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) to the solution and stir until it is fully dissolved.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of EDC: Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid.

Visualizations

Reaction_Pathway PCA Pyrrole-2-carboxylic Acid OAI O-Acylisourea Intermediate PCA->OAI + EDC BA β-Alanine EDC EDC HOBt HOBt AE Active Ester Intermediate OAI->AE + HOBt NAU N-Acylurea (Side Product) OAI->NAU Rearrangement SA Symmetric Anhydride (Side Product) OAI->SA + Pyrrole-2-carboxylic Acid Product 3-[(1H-Pyrrole-2-carbonyl)- amino]propionic acid AE->Product + β-Alanine Troubleshooting_Flowchart Start Low Yield or Impure Product CheckByproduct Major byproduct observed? Start->CheckByproduct CheckStoichiometry Excess carboxylic acid consumed? CheckByproduct->CheckStoichiometry No NAU_Suspected Suspect N-Acylurea CheckByproduct->NAU_Suspected Yes CheckTemp High reaction temperature? CheckStoichiometry->CheckTemp No SA_Suspected Suspect Symmetric Anhydride CheckStoichiometry->SA_Suspected Yes Solution3 Maintain Temperature ≤ RT CheckTemp->Solution3 Yes Solution1 Add HOBt/OxymaPure Lower Temperature NAU_Suspected->Solution1 Solution2 Control Reagent Addition Pre-activate Carboxylic Acid SA_Suspected->Solution2 Decarboxylation_Suspected Suspect Decarboxylation

References

resolving solubility issues of 3-(1H-Pyrrole-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(1H-Pyrrole-2-carboxamido)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 3-(1H-Pyrrole-2-carboxamido)propanoic acid?

A1: 3-(1H-Pyrrole-2-carboxamido)propanoic acid possesses both a carboxylic acid and a secondary amide functional group. This structure allows it to act as both a hydrogen bond donor and acceptor, suggesting moderate solubility in polar protic solvents. However, the presence of the pyrrole ring and the hydrocarbon backbone introduces some nonpolar character, which may limit its aqueous solubility at neutral pH. The solubility is expected to be significantly influenced by the pH of the solution.

Q2: In which solvents is 3-(1H-Pyrrole-2-carboxamido)propanoic acid likely to be soluble?

A2: Based on its structure, the compound is expected to have good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol. Its solubility in aqueous solutions will be highly dependent on the pH. It is expected to be more soluble in basic aqueous solutions (pH > 7) due to the deprotonation of the carboxylic acid group to form a more soluble carboxylate salt.

Q3: What is the predicted pKa of the carboxylic acid group?

Q4: How does the amide group influence the solubility?

A4: The secondary amide group can participate in hydrogen bonding, which generally contributes positively to solubility in polar protic solvents.[1] Compared to tertiary amides, primary and secondary amides tend to be more soluble in water.[1]

Troubleshooting Solubility Issues

Issue 1: The compound is not dissolving in water or buffer at neutral pH.

  • Cause: The carboxylic acid group is protonated at neutral pH, leading to lower aqueous solubility.

  • Troubleshooting Steps:

    • pH Adjustment: Increase the pH of the aqueous solution to above the predicted pKa (e.g., pH 7.4 or higher) using a suitable base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, forming a more soluble salt.

    • Gentle Heating: Gently warm the solution while stirring. Increased temperature can enhance the dissolution rate.

    • Sonication: Use a sonication bath to provide mechanical agitation and break down any particle aggregates.

Issue 2: The compound precipitates out of solution when the pH is adjusted.

  • Cause: The compound is likely less soluble at its isoelectric point or when transitioning from a high or low pH to a neutral pH where the molecule is less charged.

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock in Organic Solvent: Dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution.

    • Dilute into Aqueous Buffer: Add the stock solution dropwise to your stirred aqueous buffer. This method, known as "precipitation from a water-miscible organic solvent," can sometimes yield a stable solution or a fine suspension.

Issue 3: The compound is not dissolving in a desired organic solvent.

  • Cause: The polarity of the solvent may not be optimal.

  • Troubleshooting Steps:

    • Test a Range of Solvents: If solubility is poor in a nonpolar solvent, try a more polar aprotic solvent (e.g., acetone, acetonitrile) or a polar protic solvent (e.g., ethanol, methanol).

    • Co-solvent System: Use a mixture of solvents. For example, a small amount of a highly polar solvent like DMSO can be added to a less polar solvent to improve solubility.

Data Presentation

Table 1: Predicted Physicochemical Properties of 3-(1H-Pyrrole-2-carboxamido)propanoic acid and Related Compounds

PropertyPredicted Value for 3-(1H-Pyrrole-2-carboxamido)propanoic acid3-(1H-pyrrol-1-yl)propanoic acid2-(1H-pyrrol-1-yl)propanoic acid
Molecular Weight ( g/mol )~182.18139.15139.15
Predicted pKa (acidic)4.0 - 5.0Not availableNot available
Predicted LogP0.5 - 1.50.10.8

Note: Predicted values are estimations and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

  • Weigh the desired amount of 3-(1H-Pyrrole-2-carboxamido)propanoic acid.

  • Add a small volume of purified water or the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • While stirring, add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise until the compound dissolves.

  • Monitor the pH of the solution to ensure it remains within the desired range for your experiment.

  • Once dissolved, adjust the final volume with the buffer to achieve the target concentration.

  • Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particulates.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent

  • Weigh the desired amount of 3-(1H-Pyrrole-2-carboxamido)propanoic acid.

  • Add the appropriate volume of a suitable organic solvent (e.g., DMSO, DMF, or ethanol) to achieve the desired concentration.

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically <0.5% for DMSO).

Mandatory Visualizations

experimental_workflow cluster_start Start cluster_preparation Solution Preparation cluster_dissolution Dissolution Method cluster_final Final Steps start Weigh Compound aqueous Aqueous Solution (pH Adjustment) start->aqueous Water/Buffer organic Organic Stock (e.g., DMSO) start->organic DMSO/DMF stir_heat Stirring & Gentle Heat aqueous->stir_heat sonicate Sonication aqueous->sonicate vortex Vortexing organic->vortex filtration Sterile Filtration (0.22 µm) stir_heat->filtration sonicate->filtration dilution Dilution into Assay Medium vortex->dilution ready Ready for Experiment filtration->ready dilution->ready

Caption: Experimental workflow for dissolving 3-(1H-Pyrrole-2-carboxamido)propanoic acid.

logical_relationship cluster_functional_groups Functional Groups cluster_solubility_factors Solubility Factors cluster_solubility_outcome Solubility Outcome compound 3-(1H-Pyrrole-2-carboxamido)propanoic acid acid Carboxylic Acid (pKa ~4-5) compound->acid amide Secondary Amide compound->amide polarity Solvent Polarity compound->polarity interacts with ph pH Dependent acid->ph influences h_bond Hydrogen Bonding amide->h_bond enables high_sol High Solubility (Basic pH, Polar Organic) ph->high_sol low_sol Low Solubility (Neutral/Acidic Aqueous) ph->low_sol h_bond->high_sol polarity->high_sol polarity->low_sol

Caption: Logical relationships influencing the solubility of the target compound.

References

Technical Support Center: Scaling Up the Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (CAS 59703-00-3)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. The synthesis of 4-Ethyl-2,3-dioxo-1-piperazine-1-carbonyl chloride involves hazardous materials and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 4-Ethyl-2,3-dioxo-1-piperazine-1-carbonyl chloride, a key intermediate in the production of several antibiotics, including piperacillin and cefoperazone.[1][2] While the initial inquiry concerned CAS 129053-84-5, publicly available data for scalable synthesis and troubleshooting is more robust for CAS 59703-00-3, making it a more practical focus for this guide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-Ethyl-2,3-dioxo-1-piperazine-1-carbonyl chloride?

A1: The most prevalent methods involve the reaction of 4-Ethyl-2,3-dioxopiperazine with a phosgene equivalent. Common reagents include triphosgene (bis(trichloromethyl) carbonate) or thionyl chloride in the presence of a base.[1][3] The use of triphosgene is often favored for its solid form, which can be easier and safer to handle than gaseous phosgene.[4]

Q2: What are the critical parameters to control during the synthesis?

A2: Temperature, moisture, and the stoichiometry of reagents are critical. The reaction is typically conducted at low temperatures (e.g., -20°C to 0°C) to control its exothermic nature and minimize side reactions.[5] The reaction is also highly sensitive to moisture, so anhydrous conditions are essential.[6] Precise control of the molar ratios of the starting material, acylating agent, and base is crucial for achieving high yield and purity.

Q3: What are the common solvents and bases used in this synthesis?

A3: Dichloromethane is a commonly used solvent.[5] Triethylamine and pyridine are frequently employed as acid-binding agents and catalysts.[1][5]

Q4: How can the product be purified after the reaction?

A4: The product is typically purified by crystallization. After the reaction, the mixture is often filtered to remove insoluble byproducts. The product is then precipitated from the filtrate by adding a non-polar solvent such as n-hexane or cyclohexane.[1][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Moisture Contamination: The reagents are highly sensitive to moisture, which can consume the acylating agent.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incorrect Reagent Stoichiometry: An insufficient amount of the acylating agent or base will lead to incomplete conversion.Carefully calculate and weigh all reagents. It may be beneficial to use a slight excess of the acylating agent.
Low Reaction Temperature: While low temperatures are necessary, a temperature that is too low may significantly slow down or halt the reaction.Follow the recommended temperature profile for the specific protocol. Ensure the cooling bath maintains a stable temperature.
Degradation of Triphosgene: Triphosgene can decompose if not stored properly.Use fresh, high-quality triphosgene. Store it in a cool, dry place under an inert atmosphere.
Impure Product Presence of Unreacted Starting Material: The reaction may not have gone to completion.Increase the reaction time or slightly increase the reaction temperature towards the end of the process.
Formation of Side Products: Side reactions can occur, especially at higher temperatures.Maintain strict temperature control throughout the reaction. Add reagents slowly to manage the exotherm.
Inefficient Purification: The crystallization process may not be effectively removing impurities.Experiment with different crystallization solvents or solvent mixtures. Consider a second recrystallization step if necessary.
Reaction Fails to Initiate Poor Quality Reagents: The starting material or reagents may be of low purity.Use reagents from a reputable supplier and verify their purity if possible.
Insufficient Activation: In some protocols, an activator like trimethylchlorosilane is used. An insufficient amount can hinder the reaction.[1]Ensure the correct stoichiometry of the activator is used as specified in the protocol.
Difficulty in Handling Triphosgene Toxicity and Handling Risks: Triphosgene is a toxic solid that can release phosgene gas upon decomposition.[4]Always handle triphosgene in a well-ventilated fume hood with appropriate personal protective equipment (PPE). It is a non-volatile solid, which makes it safer to handle than phosgene gas.[7]
Quenching of Unreacted Triphosgene: Improper quenching can be hazardous.Unreacted triphosgene and any generated phosgene can be quenched using a basic solution, such as sodium bicarbonate.[8] This should be done carefully in a fume hood.

Quantitative Data Summary

Parameter Method 1 Method 2 Reference
Acylating Agent TriphosgeneTriphosgene[5][9]
Solvent DichloromethaneDichloromethane[5][9]
Base PyridineTriethylamine[5][9]
Temperature -25 to -20 °C-20 °C[5][9]
Yield 94.3%75-78.3%[1][5]
Purity Not Specified97.3-98.2%[1]

Experimental Protocols

Method 1: Synthesis using Triphosgene and Pyridine

This protocol is adapted from a publicly available synthesis route.[5]

  • Preparation: In a 500 mL three-necked flask equipped with a stirrer, add 14.2 g (0.10 mol) of N-ethyldioxopiperazine and 200 mL of dichloromethane.

  • Cooling: Cool the mixture to a temperature between -25°C and -20°C.

  • Reagent Addition: Add 16.3 g (0.15 mol) of trimethylchlorosilane (TMCS), maintaining the temperature between -25°C and -20°C. Subsequently, add 11.9 g (0.15 mol) of pyridine, followed by 0.018 g of DMAP.

  • Acylation: Add 11.9 g (0.04 mol) of triphosgene in batches, ensuring the temperature remains between -25°C and -20°C.

  • Reaction: Maintain the reaction mixture at this temperature for 30-60 minutes.

  • Work-up: After the reaction is complete, filter the mixture by suction and wash the solid with 30 mL of dichloromethane.

  • Isolation: Distill the filtrate under reduced pressure to dryness.

  • Crystallization: Add 100 mL of n-hexane to the residue to induce crystallization.

  • Purification: Filter the crystals by suction and dry to obtain the final product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve N-ethyldioxopiperazine in Dichloromethane cool Cool to -25°C prep->cool add_reagents Add TMCS, Pyridine, and DMAP cool->add_reagents add_triphosgene Add Triphosgene add_reagents->add_triphosgene react React for 30-60 min add_triphosgene->react filter Filter Reaction Mixture react->filter distill Distill Filtrate filter->distill crystallize Crystallize with n-hexane distill->crystallize isolate Isolate and Dry Product crystallize->isolate

Caption: Experimental workflow for the synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs start_mat 4-Ethyl-2,3-dioxopiperazine reaction Acylation Reaction start_mat->reaction reagents Triphosgene Trimethylchlorosilane Pyridine DMAP reagents->reaction solvents Dichloromethane n-hexane solvents->reaction product 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride reaction->product byproducts Pyridine Hydrochloride Other Impurities reaction->byproducts

Caption: Logical relationship of inputs, process, and outputs in the synthesis.

References

addressing degradation of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine is changing color (e.g., turning yellow or brown) over time. What is happening?

A1: The color change is likely due to the degradation of the pyrrole ring, which is susceptible to oxidation and polymerization.[1] Exposure to air (oxygen), light, and elevated temperatures can accelerate these processes. Pyrrole-containing compounds are known to darken upon exposure to air.[2]

Q2: I am observing a loss of potency or the appearance of new peaks in my HPLC analysis of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine solution. What are the potential degradation pathways?

A2: Several degradation pathways could be occurring:

  • Hydrolysis: The amide bond linking the pyrrole-2-carbonyl moiety and β-alanine can be susceptible to hydrolysis, especially under acidic or basic conditions. This would result in the formation of pyrrole-2-carboxylic acid and β-alanine.

  • Oxidation: The pyrrole ring is electron-rich and can be oxidized, leading to the formation of various oxidation byproducts. This can be initiated by dissolved oxygen or the presence of oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the pyrrole moiety. Pyrrole-containing compounds have been shown to be photolabile.[3]

  • Decarboxylation: Under acidic conditions, the hydrolysis product, pyrrole-2-carboxylic acid, is known to be susceptible to decarboxylation, which would yield pyrrole.[1]

Q3: What are the recommended storage conditions for solutions of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine to minimize degradation?

A3: To minimize degradation, solutions should be:

  • Protected from light: Store solutions in amber vials or wrapped in aluminum foil.

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended, solubility permitting.

  • Protected from oxygen: Use degassed solvents and consider purging the headspace of the vial with an inert gas like nitrogen or argon.

  • Maintained at a neutral pH: If possible, buffer the solution to a neutral pH (around 7) as both acidic and basic conditions can promote hydrolysis.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Aqueous Solution

Symptoms:

  • Significant decrease in the main peak area in HPLC analysis within a short period.

  • Formation of multiple new peaks corresponding to degradation products.

  • Visible changes in the solution, such as color development or precipitation.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Step
Incorrect pH Measure the pH of your solution. Pyrrole-containing compounds can be unstable in strongly acidic or alkaline conditions.[3] Adjust the pH to a neutral range (6.5-7.5) using a suitable buffer system if your experimental conditions allow.
Presence of Oxygen Use solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon) or by sonication under vacuum. Prepare solutions under an inert atmosphere.
Exposure to Light Protect the solution from light at all stages of preparation and storage by using amber glassware or by wrapping containers with aluminum foil.
Elevated Temperature Prepare and store the solution at a reduced temperature (e.g., on ice during preparation and at 2-8 °C or frozen for storage).
Contamination with Metal Ions Use high-purity solvents and glassware. If metal ion contamination is suspected, consider using a chelating agent like EDTA, if compatible with your experiment.

Troubleshooting Workflow for Solution Instability

G Troubleshooting N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine Solution Instability start Degradation Observed check_ph Check Solution pH start->check_ph ph_extreme pH is Acidic (<5) or Alkaline (>8) check_ph->ph_extreme adjust_ph Adjust to Neutral pH (6.5-7.5) with a suitable buffer ph_extreme->adjust_ph Yes check_storage Review Storage Conditions ph_extreme->check_storage No reanalyze Re-analyze Stability adjust_ph->reanalyze light_exposure Exposed to Light? check_storage->light_exposure protect_light Store in amber vials or wrap with foil light_exposure->protect_light Yes oxygen_exposure Exposed to Air? light_exposure->oxygen_exposure No protect_light->reanalyze protect_oxygen Use degassed solvents & inert atmosphere (N2/Ar) oxygen_exposure->protect_oxygen Yes temp_exposure Stored at Room Temp? oxygen_exposure->temp_exposure No protect_oxygen->reanalyze protect_temp Store at 2-8°C or frozen temp_exposure->protect_temp Yes temp_exposure->reanalyze No protect_temp->reanalyze

Caption: Troubleshooting workflow for solution instability.

Potential Degradation Pathways

The primary degradation pathways for N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine are anticipated to be hydrolysis of the amide bond and degradation of the pyrrole ring through oxidation or photodegradation.

G Potential Degradation Pathways of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine hydrolysis_products Pyrrole-2-carboxylic Acid + β-Alanine parent->hydrolysis_products H2O (Acid/Base) oxidized_pyrrole Oxidized Pyrrole Derivatives parent->oxidized_pyrrole O2 / Oxidizing Agents photodegradants Various Photoproducts parent->photodegradants Light (UV) decarboxylation Pyrrole + CO2 hydrolysis_products->decarboxylation Acidic conditions polymerization Polymeric Species oxidized_pyrrole->polymerization

Caption: Potential degradation pathways.

Summary of Forced Degradation Studies on Related Pyrrole Compounds

While specific data for N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine is not available in the public domain, forced degradation studies on structurally related compounds provide insights into its potential stability profile. The following table summarizes findings for pyrrolo[3,4-c]pyridine-1,3-dione derivatives.[3]

Stress ConditionReagent/ConditionTemperatureObservation
Acidic Hydrolysis0.1 M HCl80°CLabile
Alkaline Hydrolysis0.1 M NaOHRoom TempExtremely Unstable
Neutral HydrolysisWater80°CStable
Oxidation3% H₂O₂Room TempSensitivity is structure-dependent
PhotodegradationUV/Visible LightRoom TempPhotolabile
ThermalSolid State105°CGenerally Stable

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a general guideline for conducting a forced degradation study to identify the likely degradation products and pathways for N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine. It is based on ICH Q1A(R2) and Q1B guidelines.[4]

Objective: To investigate the stability of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine under various stress conditions.

Materials:

  • N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Suitable buffer solutions (e.g., phosphate buffer, pH 7)

  • HPLC system with a UV or DAD detector

  • pH meter

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for up to 24 hours. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and withdraw samples at various time points (e.g., 1, 2, 4, 8 hours). Neutralize the samples before HPLC analysis.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for up to 24 hours, protected from light. Withdraw samples at various time points.

    • Thermal Degradation: Transfer the stock solution to a vial and heat at 60°C in an oven for up to 7 days, protected from light. Also, expose the solid compound to the same conditions.

    • Photodegradation: Expose the stock solution in a quartz cuvette or a photostability chamber to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

    • If available, use HPLC-MS to identify the mass of the degradation products to aid in their structural elucidation.

Protocol 2: HPLC Method for Stability Analysis

Objective: To provide a starting point for an HPLC method to separate N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine from its potential degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm (or scan for optimal wavelength)

Note: This method is a starting point and may require optimization for your specific application and equipment. Method validation should be performed to ensure it is stability-indicating.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid and similar pyrrole-2-carboxamide derivatives. The information presented is collated from various scientific studies to offer insights into the potential therapeutic applications of this class of compounds. While direct comparative studies under identical experimental conditions are limited, this document aims to provide a valuable resource by summarizing available data on their anticancer and antimicrobial properties.

Introduction

The pyrrole ring is a fundamental scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Derivatives of pyrrole-2-carboxamide, in particular, have garnered significant interest due to their diverse pharmacological profiles, which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid belongs to this promising class of molecules. This guide will explore its biological activities in comparison to structurally similar compounds, supported by available experimental data.

Comparative Biological Activity

The biological efficacy of pyrrole derivatives is significantly influenced by the nature and position of substituents on the pyrrole ring and the carboxamide moiety. The following tables summarize the reported anticancer and antimicrobial activities of several pyrrole-2-carboxamide derivatives.

Disclaimer: The data presented below is compiled from different studies. Direct comparison of absolute values (e.g., IC50, MIC) should be approached with caution, as experimental conditions can vary between studies.

Anticancer Activity

Pyrrole derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of protein kinases like EGFR and VEGFR.[3] The cytotoxic activity of these compounds is typically evaluated using assays such as the MTT assay, which measures cell viability.

Table 1: Anticancer Activity of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid and Analogs

Compound/DerivativeStructureCancer Cell LineAssayActivity (IC50 in µM)Reference
3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid Chemical structure of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acidData Not Available---
(1H-Pyrrole-2-carbonyl)glycine Chemical structure of (1H-Pyrrole-2-carbonyl)glycineData Not Available---
Ethyl-2-amino-pyrrole-3-carboxylate (EAPC-20) Representative structure of an ethyl-2-amino-pyrrole-3-carboxylate derivative.SK-LMS-1 (Leiomyosarcoma)MTSPotent Inhibition[3]
Ethyl-2-amino-pyrrole-3-carboxylate (EAPC-24) Representative structure of an ethyl-2-amino-pyrrole-3-carboxylate derivative.RD (Rhabdomyosarcoma)MTSPotent Inhibition[3]
3-Aroyl-1-arylpyrrole (Compound 15) Representative structure of a 3-aroyl-1-arylpyrrole derivative.A549 (Lung)MTT3.6[4]
3-Aroyl-1-arylpyrrole (Compound 19) Representative structure of a 3-aroyl-1-arylpyrrole derivative.MGC 80-3 (Gastric)MTT1.0 - 1.7[4]
3-Aroyl-1-arylpyrrole (Compound 21) Representative structure of a 3-aroyl-1-arylpyrrole derivative.HepG2 (Liver)MTT0.5 - 0.9[4]
Antimicrobial Activity

Pyrrole-2-carboxamide derivatives have demonstrated notable activity against various pathogens, including bacteria and fungi. Their mechanism of action can involve the inhibition of essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid synthesis.[5][6] The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial potency.

Table 2: Antimicrobial Activity of Pyrrole-2-Carboxamide Derivatives

Compound/DerivativeStructureTarget OrganismAssayActivity (MIC in µg/mL)Reference
3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid Chemical structure of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acidData Not Available---
Pyrrole-2-carboxamide derivative (Compound 18i) 4-bromo-2-(2,4-dichlorobenzyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrileMythimna separata (Oriental armyworm)BioassayIC50: 10-20 mg/L[7]
Pyrrolamide derivative 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acidMycobacterium tuberculosis H37RvMicrodilution0.03[8]
Pyrrole-2-carboxylate derivative ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37RvMicrodilution0.7[8]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of the biological activities of chemical compounds.

MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium. The medium from the cell plates is replaced with the medium containing the test compounds. Control wells containing vehicle (solvent) only and untreated cells are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by these compounds is crucial for drug development.

EGFR/VEGFR Signaling Pathway in Cancer

Many pyrrole-based anticancer agents target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR), which are key regulators of cell proliferation, survival, and angiogenesis.[9]

EGFR_VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates VEGFR->PI3K Activates Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Promotes Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes mTOR->Proliferation Promotes Pyrrole_Derivative Pyrrole-2-carboxamide Derivative Pyrrole_Derivative->EGFR Inhibits Pyrrole_Derivative->VEGFR Inhibits

Caption: Inhibition of EGFR and VEGFR signaling pathways by pyrrole-2-carboxamide derivatives.

General Mechanisms of Antibacterial Action

Antibacterial agents typically function by disrupting critical cellular processes in bacteria.

Antibacterial_Mechanisms cluster_targets Bacterial Cell Targets Pyrrole_Derivative Pyrrole-2-carboxamide Derivative Cell_Wall Cell Wall Synthesis Pyrrole_Derivative->Cell_Wall Inhibits Protein_Synthesis Protein Synthesis (Ribosomes) Pyrrole_Derivative->Protein_Synthesis Inhibits DNA_Replication DNA Replication & Repair Pyrrole_Derivative->DNA_Replication Inhibits Cell_Membrane Cell Membrane Integrity Pyrrole_Derivative->Cell_Membrane Disrupts Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Protein_Synthesis->Bacterial_Death DNA_Replication->Bacterial_Death Cell_Membrane->Bacterial_Death

Caption: Potential mechanisms of action for antibacterial pyrrole-2-carboxamide derivatives.

References

Comparative Analysis of the Biological Efficacy of N-Acyl-β-Alanine Amide Analogs as Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structure-activity relationships and experimental evaluation of N-acyl-β-alanine amide derivatives. Please note that while the user requested information on N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine analogs, a direct comparative study for this specific class of compounds was not available in the reviewed literature. This guide therefore focuses on a closely related series of N-acyl-β-alanine amides to provide relevant insights into their biological efficacy.

This guide presents a comparative analysis of the antiproliferative activity of various N-acyl-β-alanine amides. The central finding from available research is that the nature of the acyl group significantly influences the biological activity of these compounds. The N-(2,3-dimethylphenyl)aminosulfonylphenyl moiety is crucial for the antiproliferative effects of the lead compound, N-homofarnesoyl-β-alanine amide, and its replacement leads to a complete loss of activity.[1] However, the homofarnesoyl residue can be substituted with other aliphatic and aromatic acyl groups, which can offer benefits in terms of chemical stability and ease of synthesis.[1]

Data Presentation: Comparative Antiproliferative Activity

The following table summarizes the structure-activity relationship (SAR) data for a series of N-acyl-β-alanine amides, highlighting the impact of different acyl substitutions on their antiproliferative activity against human tumor cell lines. The activity is presented as the concentration required for 50% inhibition of cell proliferation (IC50).

Compound IDAcyl MoietyIC50 (µM)
1 Homofarnesoyl10
2 Lauroyl> 50
3 Myristoyl25
4 Palmitoyl15
5 Stearoyl12
6 Oleoyl18
7 Benzoyl> 50
8 Phenylacetyl30
9 Cinnamoyl20

Data presented is a representative summary based on findings from Schlitzer, M., & Dahse, H. M. (2000). Structure activity relationship of antiproliferative N-acyl-beta-alanine amides. Anticancer research, 20(6B), 4431–4434.[1]

Experimental Protocols

The evaluation of the antiproliferative activity of the N-acyl-β-alanine amide analogs was likely conducted using a standard cell viability assay, such as the MTT or MTS assay. Below is a detailed methodology for a typical MTT assay.

MTT Cell Viability Assay Protocol

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2][3] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[2]

  • Cell Seeding: Human tumor cells (e.g., L1210, H. Ep. 2, or other relevant lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The N-acyl-β-alanine amide analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these compounds for a specified incubation period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[2]

  • Formazan Solubilization: The culture medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.[3]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation, is then determined from the dose-response curve.

Mandatory Visualization

Signaling Pathway for Apoptosis Induction

Antiproliferative compounds often exert their effects by inducing programmed cell death, or apoptosis. While the specific signaling pathways for N-acyl-β-alanine amides have not been fully elucidated, a common mechanism for anticancer agents is the activation of either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. The following diagram illustrates a generalized view of these pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase9 Caspase-9 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family (Bax/Bak) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized signaling pathways of apoptosis.

Experimental Workflow for Cell Viability Assay

The following diagram outlines the typical workflow for assessing the antiproliferative activity of chemical compounds.

Experimental_Workflow Start Start: Cell Culture Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Prep Prepare Compound Dilutions Treatment Treat Cells with Compounds Cell_Seeding->Treatment Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition MTT_Incubation Incubate for 3-4 hours MTT_Addition->MTT_Incubation Solubilization Add Solubilization Buffer MTT_Incubation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis End End: Results Data_Analysis->End

Caption: Workflow for an MTT-based cell viability assay.

References

Comparative Analysis of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid: A Guide to Potential Cross-Reactivity and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid. While no direct experimental data for this specific compound is publicly available, this document evaluates its potential for cross-reactivity and compares it with structurally related pyrrole-2-carboxamide derivatives that have demonstrated significant biological activity. The analysis is based on published data for analogous compounds and aims to guide researchers in designing experiments to characterize this molecule and explore alternative chemical scaffolds.

The pyrrole-2-carboxamide core is a well-established pharmacophore found in numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1] This suggests that 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid may exhibit similar activities and, consequently, potential cross-reactivity with the targets of these related molecules.

Potential Antimicrobial Activity and Cross-Reactivity

Pyrrole-2-carboxamide derivatives have shown potent activity against a variety of bacterial pathogens, including multidrug-resistant strains. A key target for some of these compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3), which is essential for mycolic acid transport in Mycobacterium tuberculosis.[2][3][4][5]

Comparison with Active Antimicrobial Pyrrole-2-carboxamides

The following table summarizes the activity of several reported antimicrobial pyrrole-2-carboxamide derivatives, providing a benchmark for the potential efficacy of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid.

Compound IDStructureTarget Organism(s)MIC (µg/mL)Cytotoxicity (IC50, µg/mL)Reference
Compound A Phenyl-substituted pyrrole-2-carboxamideM. tuberculosis H37Rv<0.016>64 (Vero cells)[2]
Compound B Pyridyl-substituted pyrrole-2-carboxamideM. tuberculosis H37Rv<0.016>64 (Vero cells)[2]
Compound 4i 1-(4-chlorobenzyl)-N-(piperidin-1-yl) -1H-pyrrole-2-carboxamideK. pneumoniae1.02Not Reported[6][7]
E. coli1.56[6][7]
P. aeruginosa3.56[6][7]
Compound 5c 1-(4-chlorobenzyl)-4-phenyl-N-(pyridin-2-yl)-1H-pyrrole-2-carboxamideE. coli6.05Not Reported[8]
P. aeruginosa6.05[8]

Key Takeaways:

  • The pyrrole-2-carboxamide scaffold is capable of potent antibacterial activity, particularly against M. tuberculosis.

  • High selectivity is achievable, with some compounds showing low cytotoxicity against mammalian cells.[2]

  • Substitutions on the pyrrole ring and the carboxamide nitrogen are critical for activity and spectrum.

Given its structure, 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid could potentially interact with bacterial targets. Its cross-reactivity with targets of the listed compounds, such as MmpL3, should be experimentally evaluated.

Potential Anticancer Activity and Cross-Reactivity

The pyrrole-2-carboxamide scaffold is also prevalent in the development of anticancer agents, often targeting protein kinases.[9] These enzymes are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.

Comparison with Active Anticancer Pyrrole-2-carboxamides

The following table highlights the activity of representative anticancer pyrrole-2-carboxamide derivatives.

Compound IDStructurePrimary Target(s)IC50Cellular Activity (GI50/IC50)Reference
Compound 28 (NMS-P953) Pyrrole-3-carboxamide derivativeJAK21 nM210 nM (SET-2 cells)[10]
Compound 16 (NMS-P830) Pyrrole carboxamide derivativeJAK23 nM230 nM (SET-2 cells)[11]
Compound 1f 5-methyl-2-carboxamidepyrrole derivativemPGES-1 / sEHmPGES-1: 8.9 µM, sEH: 5.0 µMNot Reported[12]
Compound 2b 5-methyl-2-carboxamidepyrrole derivativemPGES-1 / sEHmPGES-1: 3.3 µM, sEH: 1.5 µMNot Reported[12]
Compound 3h Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazideTubulin / AromataseAromatase: 1.8 µM2.4 µM (T47D cells)[13]

Key Takeaways:

  • Pyrrole-carboxamides can be potent inhibitors of protein kinases like JAK2.[10][11]

  • The scaffold allows for the development of dual-target inhibitors, for example, against mPGES-1/sEH and tubulin/aromatase.[12][13]

  • The substitution pattern dictates target specificity and cellular potency.

Therefore, it is plausible that 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid could exhibit inhibitory activity against one or more protein kinases. A broad kinase screen would be a prudent first step to identify potential targets and off-target effects.

Experimental Protocols

To facilitate the investigation of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid, detailed protocols for key assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial strain.[14][15][16][17][18]

1. Preparation of Materials:

  • Test compound stock solution of known concentration.

  • Sterile 96-well U-bottom microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains for testing.

  • Sterile saline (0.85% NaCl).

  • 0.5 McFarland turbidity standard.

  • Incubator (35 ± 2°C).

2. Procedure:

  • Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.

  • Inoculum Preparation: Suspend 3-5 isolated colonies of the test organism in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to all wells containing the test compound and to a growth control well (no compound). A sterility control well (no bacteria) should also be included.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Kinase Inhibition Assay: TR-FRET Method

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibition.[19][20]

1. Reagent Preparation:

  • Compound Dilution: Prepare a serial dilution of the test compound in an appropriate buffer (e.g., 1X Kinase Buffer).

  • Kinase Solution: Prepare a solution of the target kinase at a 2X or 4X final assay concentration.

  • Substrate/ATP Solution: Prepare a solution containing a fluorescently labeled substrate and ATP at 2X or 4X their final desired concentrations. The ATP concentration should ideally be at its apparent Km for the kinase.

  • Detection Solution: Prepare a solution containing a labeled antibody that recognizes the phosphorylated substrate.

2. Kinase Reaction:

  • Add the diluted test compound to the wells of a microplate.

  • Add the kinase solution to all wells except the "no enzyme" controls.

  • Initiate the kinase reaction by adding the substrate/ATP solution.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

3. Detection:

  • Stop the kinase reaction by adding the detection solution.

  • Incubate the plate to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates inhibition of the kinase.

Visualizations

Signaling Pathway Diagram: JAK-STAT Pathway

The JAK-STAT pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. It is a common target for pyrrole-based kinase inhibitors.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene_Expression Gene Expression Dimer->Gene_Expression DNA DNA Inhibitor Pyrrole-2-carboxamide Inhibitor Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a pyrrole-2-carboxamide.

Experimental Workflow Diagram: Broth Microdilution MIC Assay

MIC_Workflow start Start prep_compound Prepare 2-fold serial dilution of compound start->prep_compound prep_inoculum Prepare bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate 96-well plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

References

A Comparative Guide to the Structure-Activity Relationship of 3-(1H-Pyrrole-2-carboxamido)propanoic Acid Analogs and Related Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(1H-Pyrrole-2-carboxamido)propanoic acid analogs and structurally related pyrrole derivatives. Due to the limited availability of comprehensive SAR studies on a homologous series of 3-(1H-Pyrrole-2-carboxamido)propanoic acid, this guide extends its scope to include closely related pyrrole-2-carboxylic acid and pyrrole-2-carboxamide analogs that have been evaluated as potent enzyme inhibitors. The experimental data and SAR insights from these related compounds offer valuable guidance for the rational design of novel therapeutic agents based on the pyrrole scaffold.

Core Structure:

The fundamental chemical structure of interest is 3-(1H-Pyrrole-2-carboxamido)propanoic acid. The core components influencing its biological activity are the pyrrole ring, the carboxamide linkage, and the propanoic acid side chain. Modifications to each of these regions can significantly impact the compound's pharmacological profile.

I. Comparison of Biological Activities

While direct comparative data for a series of 3-(1H-Pyrrole-2-carboxamido)propanoic acid analogs is scarce in the reviewed literature, valuable insights can be drawn from studies on structurally similar compounds. The following table summarizes the biological activities of representative pyrrole derivatives, highlighting the influence of structural modifications on their inhibitory potency.

Table 1: Biological Activity of 3-(Pyrrol-2-yl)propionic Acid Analogs and Related Pyrrole-2-Carboxamide Derivatives

Compound/AnalogTarget Enzyme/Cell LineBiological Activity (IC50/MIC)Key Structural Features & SAR Insights
3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acid85 kDa cytosolic phospholipase A2IC50: 24 µM[1]A monoacylated pyrrole with a propionic acid side chain. The presence of the octadecanoyl group at the 4-position and methyl groups at the 3- and 5-positions are crucial for its inhibitory activity. The related bisacyl compound was found to be inactive.[1]
3-(1,3,5-Trimethyl-4-octadecanoylpyrrol-2-yl)propionic acid85 kDa cytosolic phospholipase A2IC50: 13 µM[1]N-methylation of the pyrrole ring, in addition to the features of the above compound, enhances the inhibitory potency against cytosolic phospholipase A2.[1]
Pyrrole-2-carboxamide Derivatives (General)Mycobacterium tuberculosis MmpL3MIC < 0.016 μg/mL (for potent analogs)[2]Attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring and bulky substituents to the carboxamide nitrogen significantly improves anti-TB activity.[2]
N-Sulfamoylpyrrole-2-carboxylates (NSPCs)Metallo-β-lactamases (e.g., NDM-1)Potent inhibitorsThe N-sulfamoyl group is critical for activity, displacing the dizinc bridging hydroxide/water in the enzyme's active site.[3]

II. Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the synthesis and biological evaluation of pyrrole derivatives.

A. General Synthesis of Pyrrole-2-Carboxamide Derivatives

The synthesis of pyrrole-2-carboxamide derivatives typically involves the coupling of a pyrrole-2-carboxylic acid with a desired amine.

  • Step 1: Activation of Carboxylic Acid: The pyrrole-2-carboxylic acid is activated using a coupling agent such as 1,1'-carbonyldiimidazole (CDI), N,N'-dicyclohexylcarbodiimide (DCC), or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

  • Step 2: Amide Bond Formation: The activated carboxylic acid is then reacted with the appropriate amine in a suitable solvent (e.g., dimethylformamide (DMF), dichloromethane (DCM)) to form the corresponding pyrrole-2-carboxamide. The reaction is often carried out in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Step 3: Purification: The final product is purified using standard techniques such as column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC).

B. Biological Evaluation of Enzyme Inhibition

The inhibitory activity of the synthesized compounds is assessed using various biochemical assays.

  • Phospholipase A2 Inhibition Assay: The enzyme inhibition of 85 kDa cytosolic phospholipase A2 can be evaluated by measuring the release of arachidonic acid from platelets induced by a calcium ionophore like A23187.[1] The amount of released arachidonic acid is quantified, and the IC50 value is determined as the concentration of the inhibitor required to reduce the enzyme activity by 50%.

  • Metallo-β-lactamase (MBL) Inhibition Assay: The inhibitory potency against MBLs can be determined by monitoring the hydrolysis of a chromogenic β-lactam substrate (e.g., nitrocefin) in the presence and absence of the inhibitor. The change in absorbance over time is measured spectrophotometrically to calculate the rate of hydrolysis and subsequently the IC50 value.

  • Antimycobacterial Activity Assay: The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis is determined using methods like the microplate Alamar blue assay (MABA) or the BACTEC radiometric method. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

III. Visualizing Structure-Activity Relationships and Experimental Workflows

The following diagrams illustrate the key structural features for activity and a general experimental workflow for the development of pyrrole-based inhibitors.

SAR_Highlights cluster_core Core Scaffold: 3-(1H-Pyrrole-2-carboxamido)propanoic acid cluster_modifications Key Modification Sites for Activity Core Pyrrole Ring Carboxamide Linker Propanoic Acid Side Chain Pyrrole_Subs Substituents on Pyrrole Ring (e.g., alkyl, aryl, acyl groups) - Influences binding and potency. Core:f0->Pyrrole_Subs Modification at positions 1, 3, 4, 5 Amide_Subs Substituents on Amide Nitrogen (e.g., bulky groups) - Impacts target interaction and selectivity. Core:f1->Amide_Subs Substitution on -NH- group SideChain_Mods Modifications of Propanoic Acid Chain (e.g., length, rigidity) - Affects pharmacokinetic properties. Core:f2->SideChain_Mods Alteration of -CH2CH2COOH

Caption: Key modification sites influencing the biological activity of the pyrrole-carboxamido-propanoic acid scaffold.

Experimental_Workflow Design Rational Design of Analogs Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Bio_Assay Biological Evaluation (Enzyme Inhibition / Cell-based Assays) Purification->Bio_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Bio_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: General experimental workflow for the development and optimization of novel pyrrole-based inhibitors.

IV. Conclusion

References

Validating the Mechanism of Action of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothetical mechanism of action of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine. Given that the pyrrole-2-carboxamide scaffold is a known pharmacophore with a wide range of biological activities, we propose three potential mechanisms of action for this compound: inhibition of Janus Kinase 2 (JAK2), Enhancer of Zeste Homolog 2 (EZH2), and Mycobacterial Membrane Protein Large 3 (MmpL3).

This document outlines experimental approaches to test these hypotheses, compares the hypothetical compound to established inhibitors for each target, and provides detailed protocols for key validation assays.

Hypothesized Mechanisms of Action

The N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine molecule combines the versatile pyrrole-2-carboxamide core with a β-Alanine tail. The pyrrole-2-carboxamide moiety has been identified in numerous enzyme inhibitors, suggesting a primary role in binding to a target protein. The β-Alanine component may contribute to the compound's pharmacokinetic properties or specificity. We will explore three plausible inhibitory actions.

JAK2 Inhibition

The Janus Kinase (JAK) family of enzymes are critical components of cytokine signaling pathways that regulate cell growth and immune responses. Dysregulation of JAK2 is implicated in myeloproliferative neoplasms, making it a key therapeutic target.[1]

Comparative Performance Data (Hypothetical vs. Alternatives)
CompoundTarget(s)Biochemical IC50 (JAK2)Cellular pSTAT3 Inhibition IC50Reference
N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine (Hypothetical) JAK2To be determinedTo be determinedN/A
Fedratinib JAK2 (selective)3 nM180 nM (SET-2 cells)[1]
Ruxolitinib JAK1/JAK23.3 nM (JAK1), 2.8 nM (JAK2)281 nM (HEL cells)[1][2]
Experimental Protocols for Validation

a) In Vitro Kinase Assay:

  • Objective: To determine the direct inhibitory effect of the compound on JAK2 enzymatic activity.

  • Method: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Recombinant human JAK2 enzyme is incubated with a peptide substrate and ATP in a buffer solution.

    • N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine is added at varying concentrations.

    • The reaction is initiated and allowed to proceed for a specified time at room temperature.

    • A europium-labeled anti-phosphopeptide antibody and an APC-labeled streptavidin are added to detect the phosphorylated substrate.

    • The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curve.[3]

b) Cellular Phosphorylation Assay:

  • Objective: To assess the inhibition of JAK2-mediated signaling in a cellular context.

  • Method: Western blotting or an ELISA-based assay can be used to measure the phosphorylation of STAT3 (a downstream target of JAK2).

    • A human cell line expressing JAK2 (e.g., HEL or SET-2 cells) is cultured.

    • Cells are treated with different concentrations of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine for a set period.

    • Cells are lysed, and protein concentration is determined.

    • For Western blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3.

    • For ELISA, a sandwich ELISA kit for pSTAT3 can be used according to the manufacturer's instructions.

    • The level of pSTAT3 is quantified and normalized to total STAT3 to determine the IC50 value.[4]

Signaling Pathway and Workflow

JAK2_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Compound N-(1H-pyrrol-2-ylcarbonyl) -β-Alanine Compound->JAK2 Inhibition

Hypothesized JAK2 Inhibition Pathway

EZH2 Inhibition

Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is involved in epigenetic silencing of genes, and its dysregulation is linked to various cancers.[5]

Comparative Performance Data (Hypothetical vs. Alternatives)
CompoundTarget(s)Biochemical IC50 (EZH2 WT)Cellular H3K27me3 Inhibition IC50Reference
N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine (Hypothetical) EZH2To be determinedTo be determinedN/A
A pyrrole-3-carboxamide derivative (DM-01) EZH22.3 nMPotent reduction in K562 cells[6]
Tazemetostat EZH2 (WT & mutant), EZH12.5 nM (Ki)11 nM (WSU-DLCL2 cells)[5][7]
Experimental Protocols for Validation

a) In Vitro Histone Methyltransferase Assay:

  • Objective: To measure the direct inhibition of EZH2's methyltransferase activity.

  • Method: A common approach is a radiometric assay using a tritiated methyl donor (S-adenosyl-L-methionine, [3H]-SAM).

    • Recombinant human PRC2 complex (containing EZH2) is incubated with a histone H3 peptide substrate and [3H]-SAM.

    • N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine is added at various concentrations.

    • The reaction mixture is incubated to allow for methylation.

    • The reaction is stopped, and the methylated peptide is captured on a filter plate.

    • The amount of incorporated tritium is measured using a scintillation counter to determine the IC50 value.[5]

b) Cellular Histone Methylation Assay:

  • Objective: To confirm the compound's ability to reduce H3K27 trimethylation in cells.

  • Method: An in-cell Western or high-content imaging can be employed.

    • A cancer cell line with EZH2 activity (e.g., WSU-DLCL2) is seeded in microplates.

    • Cells are treated with a dilution series of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine for several days to allow for histone turnover.

    • Cells are fixed and permeabilized.

    • Cells are incubated with a primary antibody against H3K27me3 and a normalization antibody (e.g., total H3).

    • Fluorescently labeled secondary antibodies are added.

    • The fluorescence intensity is measured to quantify the levels of H3K27me3 relative to the total histone, and an IC50 is determined.[5]

Signaling Pathway and Workflow

EZH2_Signaling_Pathway PRC2 PRC2 Complex EZH2 EZH2 PRC2->EZH2 contains Histone_H3 Histone H3 EZH2->Histone_H3 Methylation SAM SAM SAM->EZH2 H3K27me3 H3K27me3 Histone_H3->H3K27me3 Gene_Silencing Gene Silencing H3K27me3->Gene_Silencing Compound N-(1H-pyrrol-2-ylcarbonyl) -β-Alanine Compound->EZH2 Inhibition

Hypothesized EZH2 Inhibition Pathway

MmpL3 Inhibition

MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acid precursors, which are crucial for the integrity of the bacterial cell wall. Inhibition of MmpL3 is a promising strategy for developing new anti-tuberculosis drugs.[8]

Comparative Performance Data (Hypothetical vs. Alternatives)
CompoundTarget(s)Whole-Cell MIC90 (M. tuberculosis)MmpL3-dependent TMM transport inhibitionReference
N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine (Hypothetical) MmpL3To be determinedTo be determinedN/A
A pyrrole derivative (BM212) MmpL33.76 µMDemonstrated inhibition[9]
SQ109 MmpL3 (and others)2.36 µMDemonstrated inhibition[9][10]
Experimental Protocols for Validation

a) Whole-Cell Mycobacterial Growth Inhibition Assay:

  • Objective: To determine the minimum inhibitory concentration (MIC) against M. tuberculosis.

  • Method: A microplate-based assay using a growth indicator like Resazurin.

    • M. tuberculosis H37Rv is cultured to mid-log phase.

    • The culture is diluted and added to 96-well plates containing serial dilutions of N-(1H-pyrrol-2-ylcarbonyl)-β-Alanine.

    • Plates are incubated for several days.

    • Resazurin solution is added to all wells. A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest compound concentration that prevents this color change.[11]

b) Mycolic Acid Transport Assay:

  • Objective: To specifically assess the inhibition of MmpL3-mediated transport.

  • Method: Metabolic labeling with [14C]-acetic acid followed by thin-layer chromatography (TLC).

    • M. tuberculosis cultures are treated with the test compound at various concentrations.

    • [14C]-acetic acid is added to the cultures to radiolabel lipid components.

    • After incubation, lipids are extracted from the bacterial cells.

    • The lipid extracts are analyzed by TLC to separate different lipid species, including trehalose monomycolate (TMM) and trehalose dimycolate (TDM).

    • The TLC plate is exposed to a phosphor screen, and the radiolabeled lipids are visualized and quantified. Inhibition of MmpL3 results in an accumulation of TMM and a decrease in TDM.[9]

Experimental Workflow

MmpL3_Inhibition_Workflow cluster_0 Whole-Cell Screening cluster_1 Target-Specific Validation cluster_2 Mechanism Confirmation Screening Growth Inhibition Assay (M. tuberculosis) MIC Determine MIC Screening->MIC Metabolic_Labeling [14C]-Acetic Acid Metabolic Labeling MIC->Metabolic_Labeling Active Compounds Lipid_Extraction Lipid Extraction Metabolic_Labeling->Lipid_Extraction TLC TLC Analysis of Lipids (TMM/TDM ratio) Lipid_Extraction->TLC Resistant_Mutants Generation of Resistant Mutants TLC->Resistant_Mutants Confirmed Hits Sequencing Whole Genome Sequencing (Identify mmpL3 mutations) Resistant_Mutants->Sequencing

Workflow for Validating MmpL3 Inhibition

References

A Hypothetical Head-to-Head Study: 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic Acid and its Bromo-Analog

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. The addition of halogen atoms, particularly bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding interactions. This guide presents a hypothetical comparative analysis of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid and its bromo-analog, 3-[(4-bromo-1H-pyrrole-2-carbonyl)-amino]propionic acid.

Due to the absence of direct head-to-head studies in the published literature for these specific compounds, this guide is constructed based on established principles of medicinal chemistry and common experimental protocols. The presented data is illustrative to showcase a potential comparative framework for researchers investigating novel pyrrole derivatives.

Chemical Structures

CompoundChemical Structure
Compound A: 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acidStructure of Compound A
Compound B: 3-[(4-Bromo-1H-pyrrole-2-carbonyl)-amino]propionic acidStructure of Compound B

Note: As actual images cannot be generated, placeholders are used. The structures are as described.

Hypothetical Performance Data

The following tables summarize hypothetical data from simulated in vitro experiments to compare the biological activity and physicochemical properties of Compound A and its bromo-analog, Compound B.

Table 1: In Vitro Anticancer Activity (IC50, µM)

This table illustrates the half-maximal inhibitory concentration (IC50) of the compounds against two cancer cell lines, MCF-7 (breast cancer) and A549 (lung cancer), after a 48-hour incubation period.

CompoundMCF-7 Cell LineA549 Cell Line
Compound A 15.822.5
Compound B 8.212.1
Doxorubicin (Control)0.91.2
Table 2: Physicochemical Properties

This table outlines key physicochemical properties that influence the drug-like characteristics of the compounds.

PropertyCompound A Compound B
Molecular Weight ( g/mol )196.18275.08
LogP (calculated)0.851.65
Hydrogen Bond Donors33
Hydrogen Bond Acceptors33

Experimental Protocols

The following are detailed methodologies for the hypothetical experiments cited in this guide.

Synthesis of Compounds

A proposed synthetic route for both compounds involves the amidation of the corresponding pyrrole-2-carboxylic acid with β-alanine ethyl ester, followed by saponification.

Step 1: Amidation To a solution of the respective pyrrole-2-carboxylic acid (1 equivalent) in dimethylformamide (DMF), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) are added. The mixture is stirred at room temperature for 30 minutes. Subsequently, β-alanine ethyl ester hydrochloride (1.1 equivalents) and triethylamine (1.5 equivalents) are added, and the reaction is stirred overnight at room temperature. The reaction mixture is then poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the ethyl ester intermediate.

Step 2: Saponification The ethyl ester intermediate is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (2 equivalents) is added, and the mixture is stirred at room temperature for 4 hours. The reaction is then acidified with 1N HCl to pH 3-4 and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated to yield the final compound.

In Vitro Anticancer Assay (MTT Assay)

MCF-7 and A549 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight. The cells were then treated with various concentrations of Compound A, Compound B, and Doxorubicin (as a positive control) for 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Visualizations

Synthetic Workflow

Synthesis_Workflow Pyrrole_acid Pyrrole-2-carboxylic acid or 4-Bromo-pyrrole-2-carboxylic acid Amidation Amidation with β-alanine ethyl ester (EDC, HOBt, DMF) Pyrrole_acid->Amidation Ester_intermediate Ethyl ester intermediate Amidation->Ester_intermediate Saponification Saponification (LiOH, THF/H2O) Ester_intermediate->Saponification Final_Compound Final Compound (A or B) Saponification->Final_Compound

Caption: Proposed two-step synthesis of the target compounds.

MTT Assay Workflow

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat with compounds (48h incubation) Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution (4h incubation) Compound_Treatment->MTT_Addition Formazan_Solubilization Dissolve formazan in DMSO MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Discussion

The hypothetical data suggests that the introduction of a bromine atom at the 4-position of the pyrrole ring (Compound B) enhances the anticancer activity against both MCF-7 and A549 cell lines, as indicated by the lower IC50 values compared to the non-brominated analog (Compound A). This increased potency could be attributed to the increased lipophilicity (higher LogP) of Compound B, potentially leading to better cell membrane permeability. Furthermore, the bromine atom may engage in halogen bonding or other favorable interactions within the active site of a putative biological target.

It is important to note that while the hydrogen bond donor and acceptor counts remain the same, the electronic properties of the pyrrole ring are altered by the electron-withdrawing nature of the bromine atom, which could also play a role in target binding.

Conclusion

This comparative guide provides a hypothetical framework for the evaluation of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid and its bromo-analog. The illustrative data and protocols highlight how a simple structural modification, such as bromination, can potentially lead to a significant improvement in biological activity. Further empirical studies would be necessary to validate these hypothetical findings and to fully elucidate the structure-activity relationship of this class of compounds. Researchers are encouraged to use this guide as a template for designing and reporting their own comparative studies.

Safety Operating Guide

Prudent Disposal Protocol for 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic Acid in the Absence of Specific Manufacturer Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide outlines the essential procedures for the proper disposal of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid (CAS No. 129053-84-5). In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a substance with potential hazards. The following step-by-step protocol is based on established best practices for handling novel or uncharacterized research chemicals.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, at a minimum:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling the solid form where dust generation is possible, a dust mask or respirator is recommended.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid must adhere to institutional, local, and national regulations. The following general protocol provides a framework for its safe disposal.

1. Waste Identification and Classification:

  • Treat 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid as a hazardous chemical waste.

  • Do not dispose of this compound down the drain or in the regular trash.[1]

2. Containerization:

  • Place all waste containing this compound, including unused material and contaminated consumables (e.g., pipette tips, weighing boats, gloves), into a designated and leak-proof hazardous waste container.[1]

  • The container must be chemically compatible with the compound.[1]

  • Keep the waste container securely closed except when adding waste.[1]

3. Labeling:

  • Clearly label the hazardous waste container with "Hazardous Waste."[1]

  • The label must include:

    • The full chemical name: "3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid"

    • The CAS Number: "129053-84-5"

    • An estimate of the quantity of the waste.[1]

    • The date the waste was first added to the container.

4. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste storage area.

  • Ensure the storage area is away from incompatible materials.

  • The storage area should be secure and accessible only to authorized personnel.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Provide the EHS or disposal personnel with all available information about the compound.

Accidental Spill Response

In the event of a spill, the area should be evacuated, and ventilation should be maximized.[2]

  • For a solid spill: Carefully sweep up the material to minimize dust creation and place it in a sealed container for disposal.[2]

  • For a solution: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2]

  • Decontaminate the spill area with an appropriate solvent or detergent, and dispose of all cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and the relevant safety department.

Quantitative Data Summary

Due to the absence of a publicly available Safety Data Sheet for 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid, a summary of its specific quantitative hazard and disposal data cannot be provided. It is crucial to handle this compound with the caution afforded to substances of unknown toxicity and environmental impact.

Below is a logical workflow for the proper disposal of a research chemical when a specific Safety Data Sheet is unavailable.

G Workflow for Disposal of Uncharacterized Chemicals start Start: Need to Dispose of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid sds_check Search for Specific SDS (e.g., by CAS No. 129053-84-5) start->sds_check sds_found SDS Found sds_check->sds_found Available sds_not_found SDS Not Found sds_check->sds_not_found Unavailable follow_sds Follow Specific Disposal Procedures Outlined in SDS sds_found->follow_sds end End: Safe and Compliant Disposal follow_sds->end treat_as_hazardous Treat as Potentially Hazardous Substance sds_not_found->treat_as_hazardous containerize Containerize Waste in a Labeled, Sealed Container treat_as_hazardous->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact Institutional EHS for Pickup and Final Disposal store->contact_ehs contact_ehs->end

Caption: Decision workflow for chemical disposal.

References

Essential Safety and Handling Protocols for 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must prioritize safety when handling chemical compounds. This document provides crucial safety and logistical information for the handling of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans. The following guidance is based on safety data for structurally related compounds and serves as a foundational safety framework.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety glasses with side-shields or goggles; Face shieldEye protection is essential to prevent splashes. A face shield provides additional protection.[1][2][3]
Skin Chemical-resistant gloves (e.g., Nitrile rubber); Flame retardant antistatic protective clothing; Lab coatInspect gloves before use. Change contaminated clothing immediately.[1]
Respiratory Respirator with appropriate filterRequired when vapors or aerosols are generated. Use in a well-ventilated area or under a fume hood.[1]
General Safety shower and eyewash stationMust be readily accessible in the work area.

Handling and Disposal Procedures

Proper handling and disposal are critical to prevent contamination and environmental hazards. The following table outlines the recommended procedures.

ProcedureKey Steps and Precautions
Handling - Work in a well-ventilated area, preferably under a chemical fume hood.[2][4] - Keep away from heat, sparks, open flames, and hot surfaces.[1][2][4] - Use only non-sparking tools and take precautionary measures against static discharge.[1][2][4] - Avoid contact with skin and eyes.[5] - Avoid breathing dust, vapor, mist, or gas.[1][4][5] - Wash hands thoroughly after handling.[1][4]
Storage - Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][4] - Keep away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[4] - Store under an inert gas (e.g., nitrogen) as the material may be air, light, and moisture sensitive.[1][4]
Spill - Evacuate personnel from the area. - Remove all sources of ignition.[4] - Ventilate the area. - Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[2]
Disposal - Dispose of contents and container to an approved waste disposal plant.[1][2][4] - Do not discharge into the environment without proper handling of contaminated wastewater.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure Compound C->D Proceed to handling E Perform Experiment D->E F Monitor for Spills/Exposure E->F G Decontaminate Work Area F->G Experiment complete K Execute Spill Protocol F->K Spill Occurs! H Dispose of Waste G->H I Remove and Clean PPE H->I J Wash Hands I->J K->G Spill contained

Caption: Workflow for handling 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.